5-(Aminomethyl)-4-methylpyridin-2-amine
Descripción
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
5-(aminomethyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3,8H2,1H3,(H2,9,10) |
Clave InChI |
YYCHPXKRSSCCMO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1CN)N |
SMILES canónico |
CC1=CC(=NC=C1CN)N |
Origen del producto |
United States |
Mechanism of Action of 5-(Aminomethyl)-4-methylpyridin-2-amine in Plasma Kallikrein Inhibition: A Structural and Pharmacological Analysis
Executive Summary
The dysregulation of the kinin-kallikrein system (KKS) is the primary pathophysiological driver of Hereditary Angioedema (HAE), a rare genetic disorder characterized by severe, episodic swelling. At the center of this cascade is Plasma Kallikrein (PKa) , a trypsin-like serine protease responsible for cleaving high-molecular-weight kininogen (HMWK) to release the inflammatory mediator bradykinin.
In the pursuit of targeted therapies, small-molecule PKa inhibitors have heavily relied on specific pharmacophores to anchor the drug within the enzyme's active site. This technical whitepaper dissects the mechanistic role of 5-(aminomethyl)-4-methylpyridin-2-amine , a highly specialized P1 building block utilized in the synthesis of heteroaryl carboxamide PKa inhibitors. By analyzing its chemical anatomy, binding dynamics, and role in drug evolution, this guide provides drug development professionals with a comprehensive understanding of S1 pocket targeting.
Figure 1: The Kinin-Kallikrein System and the targeted inhibition of PKa.
Structural Biology of the PKa S1 Specificity Pocket
As a trypsin-like serine protease, PKa features a deep, negatively charged S1 specificity pocket designed to accommodate basic amino acid residues (primarily arginine) from its natural substrates 1[1].
At the base of this S1 pocket lies Asp189 (aspartic acid 189), a critical residue that forms strong electrostatic interactions with incoming ligands. Historically, the development of PKa inhibitors required the incorporation of highly basic P1 groups (such as benzamidine or guanidine) to form a salt bridge with Asp189, ensuring potent enzymatic inhibition 2[2].
Pharmacophore Anatomy: 5-(Aminomethyl)-4-methylpyridin-2-amine
The molecule 5-(aminomethyl)-4-methylpyridin-2-amine is engineered as a trifunctional building block, with each moiety serving a distinct mechanistic purpose in the inhibition of PKa:
-
The 2-Aminopyridine Core (The Anchor): With a pKa of approximately 7.0, the 2-aminopyridine moiety is less basic than traditional benzamidines but retains sufficient basicity to act as an arginine mimetic. It inserts deep into the S1 pocket, forming a bidentate hydrogen bond and salt bridge network with the carboxylate of Asp189. Both the pyridine nitrogen and the exocyclic amino group participate in this interaction, locking the inhibitor in place 3[3].
-
The 4-Methyl Substitution (The Steric Wedge): The addition of a methyl group at the 4-position provides essential steric bulk. This lipophilic projection occupies a small hydrophobic sub-pocket within the S1 cleft, displacing high-energy water molecules. This displacement increases the entropic driving force of binding and restricts the rotational degrees of freedom of the pyridine ring, minimizing the entropic penalty upon target engagement.
-
The 5-Aminomethyl Linker (The Synthetic Vector): The primary aliphatic amine serves as the attachment point to the inhibitor's central core (which typically houses the P2 and P4 binding elements). Because the aliphatic amine is significantly more nucleophilic than the aromatic 2-amino group, it allows for highly regioselective amide bond formation during drug synthesis 4[4].
Figure 2: Pharmacophore binding model of the P1 group in the PKa S1 pocket.
Drug Design Evolution: The Basicity vs. Permeability Paradox
While highly basic P1 groups (like benzamidine) yield extraordinary in vitro potency, they are permanently ionized at physiological pH, resulting in poor membrane permeability and negligible oral bioavailability. The utilization of 5-(aminomethyl)-4-methylpyridin-2-amine represented a critical evolutionary step in PKa inhibitor design, reducing the pKa to ~7.0 to balance Asp189 affinity with improved gastrointestinal absorption 5[5].
Modern breakthroughs, such as the FDA-approved drug Sebetralstat, have pushed this paradigm even further by utilizing virtually non-basic P1 groups (e.g., 3-fluoro-4-methoxypyridine), completely abandoning the Asp189 salt bridge in favor of hydrophobic and dipole interactions to achieve rapid, on-demand oral efficacy 1[1].
Quantitative Data: P1 Group Structure-Activity Relationship (SAR)
The following table summarizes the trade-offs between basicity, binding affinity, and permeability across different generations of P1 groups.
| P1 Moiety | Basicity (pKa) | Primary S1 Interaction | PKa IC50 (nM) | Oral Permeability |
| Benzamidine | ~11.6 | Strong Salt Bridge (Asp189) | < 10 | Very Poor |
| 4-Methyl-2-aminopyridine | ~7.0 | Salt Bridge / H-Bond (Asp189) | < 20 | Moderate |
| 3-Fluoro-4-methoxypyridine | < 5.0 | Hydrophobic / Dipole | ~ 12 | Excellent |
Experimental Workflows & Methodologies
To validate the efficacy and structural integration of 5-(aminomethyl)-4-methylpyridin-2-amine, the following self-validating protocols are employed.
Protocol 1: Synthesis of the P1-Inhibitor Conjugate
Objective: Regioselective coupling of the P1 building block to a carboxylic acid core.
-
Activation: Dissolve the central core carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive active ester without causing racemization. DIPEA, a non-nucleophilic base, deprotonates the acid and neutralizes the system without interfering with the coupling reaction.
-
-
Coupling: Add 5-(aminomethyl)-4-methylpyridin-2-amine hydrochloride (1.1 eq) to the activated mixture. Stir at 50°C overnight.
-
Causality: The primary aliphatic amine (aminomethyl) is highly nucleophilic and selectively attacks the active ester. The aromatic 2-amino group is significantly less nucleophilic due to resonance with the pyridine ring, naturally preventing unwanted bis-acylation.
-
-
Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.
-
Causality: HPLC ensures the complete removal of unreacted basic P1 fragments, which, if left in the sample, would act as competitive inhibitors and cause false positives in downstream enzymatic assays.
-
Protocol 2: In Vitro Fluorogenic PKa Inhibition Assay
Objective: Determine the IC50 of the synthesized inhibitor against human PKa.
-
Pre-incubation: Combine 1 nM human plasma kallikrein with varying concentrations of the inhibitor in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA) in a 96-well black microtiter plate. Incubate for 30 minutes at 37°C.
-
Causality: Pre-incubation allows the reversible inhibitor to reach thermodynamic binding equilibrium with the enzyme. The inclusion of 0.1% BSA prevents the basic P1 group of the inhibitor from non-specifically adhering to the hydrophobic plastic walls of the plate, ensuring accurate concentration mapping.
-
-
Substrate Addition: Add the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 50 µM.
-
Causality: The Z-Phe-Arg sequence mimics the natural cleavage site of kininogen. Upon cleavage by PKa, the amide bond is broken, releasing free AMC (7-amino-4-methylcoumarin), which shifts its fluorescence emission profile.
-
-
Kinetic Measurement: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 20 minutes.
-
Causality: Continuous kinetic reads provide the initial velocity (V0) of the enzymatic reaction rather than a single endpoint. Plotting V0 against inhibitor concentration allows for the calculation of a highly accurate IC50 value independent of substrate depletion.
-
Protocol 3: X-Ray Crystallography and Binding Pose Validation
Objective: Confirm the bidentate interaction between the 2-aminopyridine moiety and Asp189.
-
Co-crystallization: Mix the purified PKa catalytic domain with a 5-fold molar excess of the inhibitor. Set up hanging-drop vapor diffusion plates using a PEG-based precipitant.
-
Causality: Vapor diffusion slowly increases the concentration of both the protein and the precipitant, gently driving the complex into a supersaturated state to promote the formation of well-ordered crystals necessary for high-resolution X-ray diffraction.
-
-
Data Collection: Flash-freeze the crystals in liquid nitrogen (with 20% glycerol as a cryoprotectant) and collect diffraction data at a synchrotron source.
-
Causality: Flash-freezing minimizes radiation damage from the high-energy X-ray beam, preserving the delicate hydrogen bond networks and water molecule placements within the S1 pocket.
-
-
Refinement: Solve the structure using molecular replacement and refine the electron density map.
References
- Title: Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Source: Journal of Medicinal Chemistry (ACS).
- Title: Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema. Source: MDPI.
- Title: Factor XIa inhibitors: A review of patent literature. Source: PMC.
- Title: WO2018011628A1 - Therapeutic inhibitory compounds. Source: Google Patents.
- Title: WO2012017020A1 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as inhibitors of plasma kallikrein. Source: Google Patents.
- Title: 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Source: ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. WO2018011628A1 - Therapeutic inhibitory compounds - Google Patents [patents.google.com]
- 5. WO2012017020A1 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as inhibitors of plasma kallikrein - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Structural properties and stability of 5-(Aminomethyl)-4-methylpyridin-2-amine
Title: Structural Properties, Stability, and Application Profiling of 5-(Aminomethyl)-4-methylpyridin-2-amine
Executive Summary
In modern medicinal chemistry, the design of highly selective enzyme inhibitors relies heavily on the precise spatial arrangement of hydrogen bond donors and acceptors. 5-(Aminomethyl)-4-methylpyridin-2-amine has emerged as a critical diaminopyridine building block, particularly in the development of therapies targeting the kallikrein-kinin system. As a Senior Application Scientist, I have structured this technical guide to decode the physicochemical causality behind this molecule's behavior. By understanding its dual-amine nature, researchers can exploit its chemoselectivity to construct complex active pharmaceutical ingredients (APIs) without the need for cumbersome protecting-group strategies.
Molecular Architecture and Physicochemical Properties
The utility of 5-(Aminomethyl)-4-methylpyridin-2-amine lies in its highly differentiated nitrogen centers, which dictate its reactivity and binding affinity.
-
5-Aminomethyl Group: This aliphatic primary amine is structurally analogous to benzylamine. Because the nitrogen lone pair is localized in an sp³ orbital and cannot participate in resonance with the aromatic ring, it exhibits strong basicity and high nucleophilicity (pKa ~9.33) [1].
-
2-Aminopyridine Moiety: Unlike aliphatic amines, the exocyclic 2-amino group delocalizes its lone pair into the pyridine ring via resonance. Consequently, protonation occurs predominantly at the endocyclic pyridine nitrogen rather than the exocyclic amine, resulting in a significantly lower pKa of ~6.86 [2].
-
4-Methyl Group: The methyl substituent exerts a positive inductive (+I) effect. This slightly increases the electron density of the pyridine ring, marginally elevating the pKa compared to an unsubstituted 2-aminopyridine and improving the molecule's overall lipophilic ligand efficiency.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Causality / Scientific Significance |
| CAS Number | 179555-13-6 | Corresponds to the dihydrochloride salt, the standard stable form. |
| Molecular Weight | 137.18 g/mol (Free Base) | Low molecular weight makes it an ideal fragment for drug design. |
| pKa 1 (Aliphatic) | ~9.3 - 9.5 | High basicity; serves as the primary site for electrophilic attack. |
| pKa 2 (Aromatic) | ~6.8 - 7.0 | Moderate basicity; remains unreactive under mildly basic conditions. |
| LogP (Predicted) | 0.2 - 0.5 | Highly hydrophilic; requires polar-optimized chromatographic methods. |
Stability Profile and Degradation Pathways
Handling the free base of 5-(Aminomethyl)-4-methylpyridin-2-amine presents significant challenges. Electron-rich aminopyridines are highly susceptible to auto-oxidation, leading to the formation of N-oxides and polymeric degradation products. Furthermore, the highly nucleophilic primary amine readily scavenges atmospheric carbon dioxide to form carbamates.
The Causality of Salt Formation: To circumvent these degradation pathways, the compound is universally synthesized and stored as a dihydrochloride salt . By protonating both the primary amine and the pyridine nitrogen, their nucleophilicity is entirely quenched. This thermodynamic sink prevents oxidative degradation and CO₂ capture, extending the shelf-life indefinitely under desiccated conditions.
Fig 1: pH-dependent protonation states of 5-(Aminomethyl)-4-methylpyridin-2-amine.
Experimental Workflows: Chemoselective Amide Coupling
The ~2.5 unit difference in pKa between the two nitrogen centers allows for highly chemoselective acylation. The following self-validating protocol details the selective amidation of the 5-aminomethyl group while leaving the 2-aminopyridine moiety intact.
Causality of Reagent Selection:
-
Base (DIPEA): N,N-Diisopropylethylamine (pKa ~10.5) is strong enough to deprotonate the aliphatic amine but sterically hindered enough to avoid acting as a competing nucleophile.
-
Coupling Agent (HATU): Generates a highly reactive HOAt ester. The rapid kinetics of HATU minimize the residence time of the activated species, preventing off-target acylation of the less reactive 2-amino group.
-
Temperature (0°C): Kinetic control at low temperatures maximizes the nucleophilic differentiation between the two amines.
Step-by-Step Methodology:
-
Substrate Preparation: Suspend 1.0 eq of 5-(Aminomethyl)-4-methylpyridin-2-amine dihydrochloride in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
-
Selective Free-Basing: Add 3.0 eq of DIPEA at 0°C. (Rationale: 2.0 eq neutralizes the dihydrochloride salt; the remaining 1.0 eq maintains the basicity required for the coupling reaction without fully deprotonating the pyridine ring).
-
Acid Activation: In a separate vial, activate 1.0 eq of the target carboxylic acid with 1.05 eq HATU and 1.0 eq DIPEA in DMF for 5 minutes at room temperature.
-
Coupling: Dropwise add the activated acid solution to the amine suspension at 0°C. Stir for 30 minutes.
-
Self-Validation (In-Process Control): Pull a 5 µL aliquot and quench in 1 mL of 1:1 MeCN/H₂O. Analyze via LC-MS. The protocol is validated if the mono-acylated product mass constitutes >95% of the total ion chromatogram (TIC). If di-acylation exceeds 5%, the activation temperature was too high or an excess of activated ester was present.
-
Quenching: Quench the bulk reaction with saturated aqueous NaHCO₃ to hydrolyze any residual active esters.
Fig 2: Chemoselective amide coupling workflow leveraging pKa differentials.
Application in Drug Discovery: Plasma Kallikrein Inhibition
The most prominent application of 5-(Aminomethyl)-4-methylpyridin-2-amine is as a core scaffold in the synthesis of oral plasma kallikrein inhibitors, such as those used to treat Hereditary Angioedema (HAE) [3].
Mechanistic Grounding: In HAE, a genetic deficiency in C1-esterase inhibitor leads to the uncontrolled activation of plasma kallikrein. This serine protease cleaves high-molecular-weight kininogen (HMWK) to generate bradykinin, a potent inflammatory mediator that causes severe, unpredictable vascular leakage and edema [4].
When 5-(Aminomethyl)-4-methylpyridin-2-amine is incorporated into an inhibitor, it acts as a highly optimized "P1 group". The 2-aminopyridine moiety reaches deep into the S1 pocket of the plasma kallikrein active site, forming critical bidentate hydrogen bonds with the aspartic acid residue (Asp189) at the bottom of the pocket. Meanwhile, the 5-aminomethyl linker provides the perfect geometric vector to extend the rest of the drug molecule into the S2 and S3 subsites, ensuring high target affinity and selectivity over off-target serine proteases [3, 4].
Fig 3: Plasma kallikrein-kinin cascade targeted by structural inhibitors.
References
-
Benzylamine | CID 7504 - PubChem. National Institutes of Health. [Link]
-
Aminopyridines - EPA. Environmental Protection Agency.[Link]
-
Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Journal of Medicinal Chemistry - ACS Publications.[Link]
Structural and Kinetic Profiling of 5-(Aminomethyl)-4-methylpyridin-2-amine as a P1 Anchor in Serine Protease Inhibitors
Executive Summary
Trypsin-like serine proteases—including thrombin, factor Xa, and plasma kallikrein—share a highly conserved catalytic triad (His57, Asp102, Ser195) and a deep, negatively charged S1 specificity pocket terminating in an Asp189 residue. The development of potent, orally bioavailable inhibitors hinges on optimizing the P1 moiety that occupies this pocket. Historically, highly basic groups like benzamidines or guanidines were used, but these suffer from poor membrane permeability and rapid plasma clearance.
5-(Aminomethyl)-4-methylpyridin-2-amine (CAS 179555-13-6) has emerged as a privileged, weakly basic P1 fragment that circumvents these pharmacokinetic liabilities while maintaining sub-nanomolar target affinity. This technical guide elucidates the biophysical causality behind its high binding affinity, detailing its specific molecular interactions, quantitative structure-activity relationships (SAR), and the rigorous, self-validating experimental protocols required to measure its kinetic parameters.
Mechanistic Basis of S1 Pocket Binding
The binding affinity of 5-(Aminomethyl)-4-methylpyridin-2-amine is driven by a synergistic combination of electrostatic, steric, and hydrogen-bonding interactions within the S1 pocket[1].
The Aminomethyl Group: Primary Electrostatic Anchor
Unlike highly basic guanidines, the aminomethyl group provides a localized positive charge that forms a critical salt bridge with the carboxylate of Asp189 at the base of the S1 pocket[2]. The methylene linker provides just enough flexibility to optimize the hydrogen bond geometry with the Asp189 oxygen atoms without incurring massive entropic penalties.
The 4-Methyl Substitution: Steric and Entropic Optimization
The addition of a methyl group at the 4-position of the pyridine ring is a masterclass in structure-based drug design. Causally, it serves two distinct functions:
-
Hydrophobic Packing: It accesses a small lipophilic recess within the S1 pocket, increasing favorable van der Waals interactions.
-
Rotational Constraint: Sterically, the 4-methyl group induces a rotational constraint (often a 180° flip relative to unsubstituted analogs) on the pyridine ring[1]. This pre-organizes the aminomethyl trajectory toward Asp189, drastically minimizing the entropic loss ( ΔS ) typically associated with ligand binding.
The 2-Amino Group: Electronic Modulation and H-Bonding
The 2-amino group acts as an electron-donating substituent. By feeding electron density into the pyridine ring, it modulates the basicity ( pKa ) of both the pyridine nitrogen and the primary aminomethyl group, optimizing the balance between target affinity and oral bioavailability. Furthermore, the 2-amino group can participate in direct hydrogen bonding with the backbone carbonyls at the entrance of the S1 pocket (e.g., Gly219 or Ser190)[3].
Molecular interaction network of the P1 fragment within the S1 pocket.
Quantitative Structure-Activity Relationship (SAR)
To understand the causality of these substitutions, we compare the binding affinities ( Ki ) of various P1 fragments against a model trypsin-like serine protease. The data below synthesizes the impact of iterative structural optimizations[1].
| P1 Fragment Scaffold | S1 Pocket Interaction Features | Apparent Ki (nM) | Relative Oral Bioavailability |
| Benzamidine (Reference) | Strong salt bridge (Asp189) | 1.5 | Low (Highly basic) |
| 3-Aminomethylpyridine | Moderate H-bond/salt bridge | 45.0 | High (Weakly basic) |
| 4-Methyl-3-aminomethylpyridine | Steric fit + Entropic pre-organization | 12.5 | High |
| 5-(Aminomethyl)-4-methylpyridin-2-amine | Optimized H-bond network + Steric fit | 2.8 | Moderate-High |
Table 1: Comparative Binding Affinities of Pyridine-based P1 Fragments. Note the 4-fold increase in potency upon the addition of the 4-methyl group due to entropic gains.
Experimental Workflows: Self-Validating Protocols
Scientific integrity demands that binding affinity is not taken at face value. Determining the true kinetic parameters requires orthogonal validation using both enzymatic and biophysical assays.
FRET-Based Enzymatic Inhibition Assay
Rationale: Measures the functional inhibition of the protease, providing IC50 values that are mathematically converted to Ki .
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Crucial Step: Add 0.1% PEG 8000. This prevents non-specific binding of the lipophilic inhibitor to the plastic well plates, which would otherwise artificially lower the effective concentration and skew the IC50 .
-
Enzyme-Inhibitor Incubation: Incubate 1 nM of the purified serine protease with varying concentrations of the inhibitor (0.1 nM to 10 µM, 3-fold serial dilutions) for 30 minutes at 37°C to ensure the system reaches thermodynamic equilibrium prior to substrate addition.
-
Substrate Addition: Add a fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) at a concentration strictly equal to its Km .
-
Self-Validation & Computation: Include a known inhibitor (e.g., Argatroban) as a positive control. Calculate Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[S]/Km) . System Check: If the Ki of the reference compound deviates by >3-fold from established literature, the assay is invalidated (indicating enzyme degradation or substrate depletion).
Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
Rationale: Provides direct, label-free measurement of association ( kon ) and dissociation ( koff ) rates to confirm that the Ki is driven by specific binding kinetics, not off-target aggregation.
-
Surface Preparation: Immobilize the serine protease onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a low density of 2000-3000 Resonance Units (RU) to prevent steric hindrance between binding sites.
-
Analyte Injection: Inject the P1 fragment at a high flow rate of 50 µL/min. Causality: High flow rates are mandatory to minimize mass transport limitations, ensuring that the measured kon reflects the true binding kinetics rather than the diffusion rate of the analyte to the sensor surface.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
Self-validating experimental workflow for binding affinity determination.
Therapeutic Applications
The optimized binding profile of 5-(Aminomethyl)-4-methylpyridin-2-amine has led to its integration into several advanced therapeutic pipelines:
-
Plasma Kallikrein Inhibitors: Utilized in the treatment of Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME), where blocking the conversion of high molecular weight kininogen to bradykinin is essential[4].
-
Anticoagulants (Thrombin/Factor Xa): Serves as a bioavailable P1 anchor to prevent the cleavage of fibrinogen to fibrin, offering a safer alternative to warfarin[1].
-
Flaviviral Protease Inhibitors: Investigated as a non-peptidic inhibitor fragment targeting the Dengue and West Nile Virus NS2B-NS3 serine proteases[3].
References
- Title: Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors.
- Title: Discovery and Evaluation of Potent P1 Aryl Heterocycle-Based Thrombin Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: A New Class of Dengue and West Nile Virus Protease Inhibitors with Submicromolar Activity in Reporter Gene DENV-2 Protease and Viral Replication Assays Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: Googleapis.com (US Patent Office)
Sources
In Vitro Pharmacology of 5-(Aminomethyl)-4-methylpyridin-2-amine Derivatives: A Privileged Scaffold for Protease and NOS Inhibition
Executive Summary
In modern medicinal chemistry, the 5-(aminomethyl)-4-methylpyridin-2-amine scaffold has emerged as a highly privileged pharmacophore. Functioning primarily as a highly optimized arginine mimetic, this structural motif provides exceptional vectoring into deep, negatively charged protein pockets. This technical guide dissects the in vitro pharmacology of its derivatives, focusing on their dual utility: acting as potent P1 ligands for trypsin-like serine proteases (such as plasma kallikrein and thrombin)[1], and serving as highly selective inhibitors of Nitric Oxide Synthase (NOS) isoforms (nNOS and iNOS)[2].
By understanding the causality behind the structural biology and employing self-validating in vitro assay systems, drug development professionals can leverage this scaffold to design highly selective, orally bioavailable therapeutics.
Mechanistic Structural Biology: The Causality of Binding
The profound binding affinity of the 5-(aminomethyl)-4-methylpyridin-2-amine scaffold is not accidental; it is the result of precise geometric and electrostatic complementarity to two distinct catalytic environments.
Serine Proteases (The S1 Pocket)
In trypsin-like serine proteases (e.g., Thrombin, Plasma Kallikrein), the S1 pocket is deep and lined with a critical aspartate residue (Asp189). The primary amine of the aminomethyl group acts as a basic vector, plunging into the S1 pocket to form a robust salt bridge with Asp189[1]. Concurrently, the 4-methyl group provides essential hydrophobic packing against the pocket walls, displacing high-energy water molecules. The 2-amino group engages in secondary hydrogen bonding with the enzyme's backbone carbonyls, locking the inhibitor in place and drastically reducing the off-rate ( koff ).
Nitric Oxide Synthases (NOS)
The NOS active site is vastly different, containing a heme group and a tetrahydrobiopterin (H4B) cofactor. Here, the aminopyridine head group directly coordinates with the heme propionate, while the α -aminomethyl tail extends into the substrate-binding channel to form a hydrogen-bond network with H4B[2]. Because the microenvironments of neuronal NOS (nNOS) and inducible NOS (iNOS) differ slightly from endothelial NOS (eNOS), derivatives of this scaffold can exploit these subtle spatial differences to achieve up to 2800-fold isoform selectivity, preventing the cardiovascular side effects associated with eNOS inhibition[2].
Caption: Dual binding mechanisms of the 5-(aminomethyl)-4-methylpyridin-2-amine pharmacophore.
Quantitative Pharmacological Profiling
The table below synthesizes the in vitro potency and selectivity profiles of key derivatives based on this scaffold, demonstrating its versatility across different target classes.
| Derivative / Scaffold Type | Primary Target | In Vitro Potency ( Ki / IC50 ) | Selectivity Profile | Reference |
| Parent Scaffold (Unmodified) | nNOS | ~100 - 300 nM | Moderate (nNOS > eNOS) | [2] |
| Compound 8R ( α -Amino asymmetric derivative) | nNOS | 24 nM | 273-fold vs iNOS; 2822-fold vs eNOS | [2] |
| Compound 2 (6-Alkyl substituted analogue) | iNOS | 28 nM | High iNOS selectivity | [3] |
| P1-Aryl Heterocycle (Benzylamine coupled) | Thrombin | 0.84 nM | >1000-fold vs Trypsin and tPA | [1] |
| Heterocyclic Carboxamide (Prodrug active moiety) | Plasma Kallikrein | < 10 nM | High Kallikrein selectivity | [4] |
Architectural Workflow for In Vitro Validation
To accurately capture the structure-activity relationship (SAR) of these highly basic derivatives, the experimental design must account for specific kinetic behaviors, such as slow-tight binding and potential colloidal aggregation.
Caption: In vitro screening and orthogonal validation workflow for aminomethylpyridine derivatives.
Self-Validating In Vitro Methodologies
As a Senior Application Scientist, it is critical to deploy assay systems that actively rule out false positives. The following protocols are designed with built-in causality checks and orthogonal validation steps.
Protocol 1: Continuous Fluorogenic Kinetic Assay for Serine Proteases
Causality Check: Aminomethylpyridine derivatives often exhibit slow, tight-binding kinetics due to the displacement of deep-pocket water molecules. Standard end-point assays will underestimate potency. Therefore, a continuous kinetic read is mandatory.
-
Buffer Matrix Formulation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Scientific Rationale: Tween-20 is critical to prevent the highly basic aminomethyl compounds from forming colloidal aggregates, which cause non-specific enzyme inhibition (false positives).
-
-
Pre-Incubation: Incubate the target enzyme (e.g., Plasma Kallikrein, 0.5 nM) with serial dilutions of the inhibitor (0.1 nM to 10 μ M) for 30 minutes at 37°C.
-
Scientific Rationale: This ensures thermodynamic equilibrium is reached for slow-binding interactions before substrate introduction.
-
-
Substrate Initiation: Add the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) at a concentration strictly equal to its predetermined Km .
-
Scientific Rationale: Setting [S]=Km simplifies the Cheng-Prusoff calculation, allowing the straightforward derivation of Ki=IC50/2 .
-
-
Kinetic Acquisition: Monitor fluorescence (Excitation 380 nm / Emission 460 nm) continuously for 15 minutes. Calculate the initial velocity ( V0 ) from the strictly linear portion of the progress curve.
-
System Validation: Calculate the Z'-factor using a vehicle control (DMSO) and a reference inhibitor (e.g., Aprotinin). A Z'-factor > 0.6 validates the assay's robustness.
Protocol 2: Cell-Based NOS Isoform Selectivity (Griess & MTT Orthogonal System)
Causality Check: High biochemical potency in a cell-free assay does not guarantee cellular permeability, especially for basic amines. This cell-based system validates target engagement while actively ruling out cytotoxic artifacts[3].
-
Cellular Induction: Seed RAW 264.7 macrophages at 1×105 cells/well in a 96-well plate. Stimulate with LPS (1 μ g/mL) and IFN- γ (10 U/mL) for 12 hours to induce robust iNOS expression.
-
Compound Treatment: Treat cells with the aminomethylpyridine derivative (0.1 - 10 μ M) for 24 hours. Include 1400W as a positive control inhibitor.
-
Nitrite Quantification (Griess Assay): Transfer 50 μ L of the supernatant to a new plate. Add 50 μ L of Griess Reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Read absorbance at 540 nm.
-
Scientific Rationale: Nitric oxide rapidly degrades to nitrite in culture; the Griess reaction provides a stable, stoichiometric readout of NO production.
-
-
Orthogonal Counter-Screen (MTT Assay): To the remaining cells in the original plate, add MTT reagent and incubate for 2 hours.
-
Scientific Rationale: If a compound reduces NO levels simply by killing the macrophages, it is a false positive for iNOS inhibition. The MTT viability assay proves that the reduction in NO is due to true target engagement, making the system entirely self-validating.
-
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of[18F]6-(2-Fluoropropyl) . ACS Publications. URL:[Link]
-
Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity . Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Discovery and Evaluation of Potent P1 Aryl Heterocycle-Based Thrombin Inhibitors . Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
- US8691861B2 - Prodrugs of inhibitors of plasma kallikrein. Google Patents.
Sources
A Technical Guide to the Structural Elucidation of Novel Pyridine-Based Compound-Target Complexes
A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
Abstract
The determination of high-resolution, three-dimensional structures of small molecule-protein complexes is a cornerstone of modern drug discovery and development.[1][2][3] This guide provides a comprehensive, in-depth technical framework for elucidating the crystal structure of a target protein in complex with a novel pyridine-based compound, exemplified by 5-(aminomethyl)-4-methylpyridin-2-amine. As specific target information for this particular compound is not extensively documented in publicly available literature, this whitepaper presents a generalized, yet rigorous, workflow applicable to new chemical entities. We will traverse the entire pipeline, from target protein production and purification to crystallization, X-ray diffraction data collection, structure solution, and validation, with a focus on the causality behind experimental choices and the establishment of self-validating protocols.
Introduction: The Imperative of Structural Biology in Drug Discovery
Understanding the precise molecular interactions between a therapeutic agent and its biological target is fundamental to rational drug design.[1][2] X-ray crystallography remains a gold-standard technique for providing atomic-level insights into these interactions, revealing the binding mode of a ligand and guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1][4][5] The structural information gleaned from a protein-ligand complex can illuminate the pharmacophore, identify opportunities for improving binding affinity, and highlight potential steric clashes.[6]
While compounds such as 5-Amino-2-methoxy-4-methylpyridine have been identified as bromodomain inhibitors[7], and 4-Amino-5-methylpyridin-2-ol serves as a key intermediate in the synthesis of the mineralocorticoid receptor antagonist Finerenone[8][9], the specific biological targets of 5-(aminomethyl)-4-methylpyridin-2-amine are not yet widely characterized. This guide, therefore, equips researchers with the necessary strategies to approach the structural elucidation of complexes involving such novel compounds.
The Workflow: From Gene to Validated Structure
The journey to a high-resolution crystal structure is a multi-step process, where the success of each stage is highly dependent on the quality of the preceding one. This section outlines the critical phases of this workflow.
Target Protein Production and Purification: The Foundation of Success
The quality of the purified protein is a paramount determinant of successful crystallization.[10][11] The primary objectives of protein purification for crystallography are to achieve high purity, monodispersity (a homogenous sample), stability, and a sufficient yield for extensive crystallization screening.[10]
2.1.1. Expression System Selection
For initial studies, the bacterium Escherichia coli is often the expression system of choice due to its rapid growth, cost-effectiveness, and high protein yields.[12][13] A gene encoding the target protein is cloned into an expression plasmid, typically under the control of an inducible promoter to allow for controlled protein production.[12]
2.1.2. Purification Protocol
A multi-step purification strategy is generally required to achieve the high level of purity needed for crystallization.[10][11]
| Purification Step | Principle | Typical Implementation |
| Affinity Chromatography | Exploits specific binding interactions. | A tag (e.g., polyhistidine) is fused to the protein, allowing it to bind to a resin with a high affinity for the tag. |
| Ion-Exchange Chromatography | Separates proteins based on their net charge. | The protein is passed through a column with a charged resin. By varying the salt concentration or pH, proteins with different charges can be eluted separately. |
| Size-Exclusion Chromatography | Separates proteins based on their size and shape. | The protein sample is passed through a column containing porous beads. Larger proteins elute first, while smaller proteins are retarded. This is a crucial final step to ensure a monodisperse sample. |
Step-by-Step Protein Purification Protocol:
-
Cell Lysis: After inducing protein expression, the E. coli cells are harvested and lysed, either chemically (using detergents) or physically (via sonication), to release the protein content.[12]
-
Clarification: The cell lysate is centrifuged at high speed to remove cell debris, resulting in a clarified supernatant containing the soluble target protein.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). After washing to remove unbound proteins, the target protein is eluted.
-
Tag Removal (Optional but Recommended): The affinity tag is often cleaved by a specific protease to reduce the protein's heterogeneity. A second round of affinity chromatography is then performed to remove the cleaved tag and the protease.
-
Ion-Exchange Chromatography: The eluate from the affinity step is further purified by ion-exchange chromatography to remove remaining impurities.
-
Size-Exclusion Chromatography: As a final polishing step, the protein is subjected to size-exclusion chromatography. The elution profile provides an indication of the protein's oligomeric state and homogeneity. Fractions corresponding to the monodisperse peak are collected.
-
Concentration and Quality Control: The purified protein is concentrated to a suitable level for crystallization (typically 5-10 mg/mL or higher). The purity is assessed by SDS-PAGE, and the concentration is determined using a method such as the Bradford assay or by measuring absorbance at 280 nm.
X-ray Diffraction and Structure Determination
Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using X-ray crystallography. [1][14]
Data Collection
The crystal is exposed to a high-intensity X-ray beam, which is diffracted by the electrons in the atoms of the crystal. [4]The resulting diffraction pattern is recorded on a detector. [1]
Data Processing
The diffraction images are processed to determine the position and intensity of each reflection. This information is then used to calculate an electron density map. [1]
Structure Solution and Refinement
An initial model of the protein is placed into the electron density map. This model is then refined computationally to improve its fit to the experimental data. The ligand, in this case, 5-(aminomethyl)-4-methylpyridin-2-amine, is then modeled into the corresponding difference electron density.
Structure Validation: Ensuring Scientific Integrity
The validation of the final structural model is a critical step to ensure its accuracy and reliability. [15][16][17]The model must be validated against the primary experimental data (the electron density map), stereochemical reasonability, and the chemical plausibility of the observed interactions. [15][16]
Key Validation Metrics
| Metric | Description | Tools |
| R-work / R-free | Measures the agreement between the crystallographic model and the experimental diffraction data. Lower values indicate a better fit. | Phenix, CCP4 |
| Ramachandran Plot | Assesses the stereochemical quality of the protein backbone by analyzing the torsion angles of each amino acid residue. | MolProbity, PDB Validation Reports |
| Electron Density Fit | The fit of the modeled ligand and protein residues to the electron density map is visually inspected. | Coot, PyMOL |
| Bond Lengths and Angles | The geometric parameters of the model are compared to ideal values. | Phenix, CCP4 |
A Self-Validating System
A trustworthy protocol is self-validating. This means that at each stage, there are clear quality control checkpoints. For instance, a monodisperse peak in size-exclusion chromatography is a positive indicator for crystallization. Similarly, a clear and unambiguous electron density for the ligand provides strong evidence for its binding mode. Any ambiguities or poor statistics in the validation metrics should prompt a re-evaluation of the model or even the experimental data. [18]
Conclusion
The elucidation of the crystal structure of a novel compound like 5-(aminomethyl)-4-methylpyridin-2-amine in complex with its biological target is a challenging but highly rewarding endeavor. By following a systematic and rigorous approach, from high-quality protein production to meticulous structure validation, researchers can gain invaluable atomic-level insights that are crucial for advancing drug discovery programs. This guide provides a robust framework, grounded in established principles and best practices, to navigate the complexities of protein-ligand crystallography and contribute to the development of new therapeutics.
References
- Creative Biostructure. (2025, April 10). Optimizing Protein Production and Purification for Crystallography.
- (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
- ScienceOpen. Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking.
- National Institutes of Health. Crystallization of protein–ligand complexes.
- Springer. (2017). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands.
- (n.d.). Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands.
- International Union of Crystallography. (2018, March 2). Validation of ligands in macromolecular structures determined by X-ray crystallography.
- International Atomic Energy Agency. (2007, January 1). Crystallization of protein–ligand complexes.
- Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes.
- Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
- IntechOpen. (2013, February 20). Proteins and Their Ligands: Their Importance and How to Crystallize Them.
- Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography.
- Springer Nature Experiments. Purification of Proteins for Crystallographic Applications.
- ResearchGate. (n.d.). (PDF) Models of protein-ligand crystal structures: Trust, but verify.
- University at Buffalo, Department of Biochemistry. Protein Expression and Crystallization.
- National Institutes of Health. (2023, January 23). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.
- (2023, August 17). The current role and evolution of X-ray crystallography in drug discovery and development.
- Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
-
PubMed. (2021). X-ray crystallography in drug discovery. Available from: [Link]
- JoVE. (2023, April 30). Video: Protein Expression, Crystallization, and X-Ray Diffraction.
- PubMed. (n.d.). X-ray crystallography in drug discovery.
- YouTube. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands.
- Hilaris Publisher. (2022, April 26). Drug Discovery Using X-Ray Crystallography.
- CymitQuimica. (n.d.). 5-Amino-2-methoxy-4-methylpyridine.
- Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer.
- ChemicalBook. (2025, October 22). 4-Amino-2-hydroxy-5-methylpyridine.
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Pharmacokinetics of 5-(Aminomethyl)-4-methylpyridin-2-amine in Early Discovery: A Technical Whitepaper
Executive Summary
In early-stage drug discovery, small highly basic fragments are frequently utilized as foundational building blocks for targeting the acidic pockets of enzymes. Specifically, 5-(Aminomethyl)-4-methylpyridin-2-amine (CAS 179555-13-6) has emerged as a critical P1 ligand in the design of serine protease inhibitors, notably for plasma kallikrein[1][2]. Its structural motif—a 2-aminopyridine core coupled with a 5-aminomethyl group—provides exceptional binding affinity via critical salt bridges and hydrogen bonds.
However, the very physicochemical properties that drive its pharmacodynamic (PD) potency present severe pharmacokinetic (PK) liabilities. This whitepaper provides an in-depth, field-proven guide to profiling the absorption, distribution, metabolism, and excretion (ADME) of this highly basic fragment, offering self-validating experimental protocols to ensure scientific integrity during early discovery[3].
Physicochemical Drivers of Pharmacokinetics
To understand the PK of 5-(Aminomethyl)-4-methylpyridin-2-amine, one must first analyze its ionization state. The molecule possesses two distinct basic centers:
-
Primary Aliphatic Amine (Aminomethyl): Highly basic (pKa ~9.5–10.0).
-
2-Aminopyridine Nitrogen: Moderately basic (pKa ~6.5–7.0).
Causality Insight: At a physiological pH of 7.4, the primary amine is >99% protonated, while the pyridine nitrogen exists in a dynamic equilibrium (~20% protonated). This dicationic/monocationic mixture dictates a highly hydrophilic profile (LogD < 0). Consequently, the molecule is heavily restricted from passive transcellular diffusion across lipophilic biological membranes, forcing reliance on paracellular transport or active solute carrier (SLC) uptake[4].
Table 1: Predicted Physicochemical & Pharmacokinetic Parameters
| Parameter | Estimated Value | Pharmacokinetic Implication |
| Molecular Weight | 137.18 g/mol (Free base) | Small size allows potential paracellular transport. |
| pKa (Aliphatic / Pyridine) | ~9.8 / ~6.8 | Cationic at pH 7.4; high risk of lysosomal trapping. |
| LogD (pH 7.4) | < -1.0 | Highly hydrophilic; poor passive oral absorption. |
| Plasma Protein Binding | < 20% | High free fraction ( fu ); extensive systemic distribution if actively transported. |
| Primary Clearance Route | Renal (Active Secretion) | Hepatic CYP450 metabolism is bypassed due to polarity. |
In Vitro ADME Profiling Strategy
Standard ADME assays often fail for highly basic fragments. For instance, in a standard Caco-2 permeability assay, basic compounds partition into the lipid bilayer but become trapped in acidic intracellular compartments (lysosomal trapping) or bind non-specifically to the plasticware. This results in artificially low apparent permeability ( Papp ) and poor mass balance, leading to flawed early-discovery decisions[5].
Logical workflow for translating in vitro ADME data to in vivo PK/PD models in early discovery.
Protocol 1: Self-Validating Caco-2 Bidirectional Permeability Assay
To ensure trustworthiness, this protocol incorporates a strict mass balance calculation and a lysosomotropic control to validate whether low permeability is due to poor diffusion or intracellular trapping.
Step-by-Step Methodology:
-
Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days. Validate tight junction integrity using Lucifer Yellow (rejection > 99%).
-
Dosing Solution Formulation: Prepare 10 µM of 5-(Aminomethyl)-4-methylpyridin-2-amine in HBSS buffer (pH 7.4).
-
Lysosomotropic Control (The Validation Step): In a parallel set of wells, pre-incubate the cells with 50 µM Chloroquine for 30 minutes to neutralize lysosomal pH, preventing the trapping of the basic fragment.
-
Incubation: Apply the dosing solution to the Apical (A) chamber for A→B assessment, and the Basolateral (B) chamber for B→A assessment. Incubate at 37°C for 120 minutes.
-
Sampling & LC-MS/MS: Sample from both donor and receiver compartments at t=0 and t=120 min.
-
Mass Balance Calculation: Calculate recovery: Recovery(%)=AmountInitialAmountDonor+AmountReceiver+AmountCellular×100 .
-
Decision Gate: If recovery is <80% in standard wells but >95% in Chloroquine-treated wells, the compound exhibits high permeability but suffers from lysosomal sequestration.
-
In Vivo Pharmacokinetics & Clearance Mechanisms
Because of its low LogD, 5-(Aminomethyl)-4-methylpyridin-2-amine exhibits negligible passive entry into hepatocytes, rendering cytochrome P450 (CYP) mediated metabolism a minor pathway. Instead, its clearance is dominated by the kidneys. The cationic nature of the fragment makes it a prime substrate for Organic Cation Transporters (OCT2) and Multidrug and Toxin Extrusion proteins (MATE1/2-K) in the proximal tubules, leading to active renal secretion.
Primary clearance and metabolic pathways for the highly basic 5-aminomethyl pyridine fragment.
Protocol 2: Early Discovery Mouse PK (IV/PO) Strategy
When dosing highly polar fragments orally (PO), plasma levels are often undetectable. To determine whether this is due to rapid clearance or zero absorption, a self-validating Intravenous (IV) / Oral (PO) crossover design is required. Note that mouse strain selection can influence baseline transporter expression[6].
Step-by-Step Methodology:
-
Subject Selection: Male C57BL/6 mice (n=3 per route), fasted overnight to eliminate food-effect variables on polar absorption.
-
Cassette Formulation (The Validation Step): Co-formulate the test fragment (1 mg/kg) with Atenolol (1 mg/kg)—a well-characterized polar, renally cleared reference standard. This validates the in vivo physiological state and the bioanalytical recovery.
-
Administration:
-
IV Cohort: Administer via tail vein injection (Vehicle: 5% DMSO / 95% Saline).
-
PO Cohort: Administer via oral gavage (Vehicle: 0.5% Methylcellulose in water).
-
-
Serial Bleeding: Collect 15 µL blood via tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into EDTA-coated tubes.
-
Bioanalysis: Precipitate proteins using 3 volumes of cold Acetonitrile containing an isotopically labeled internal standard. Analyze via LC-MS/MS using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, as standard C18 columns will fail to retain this highly polar fragment.
-
Data Synthesis: Calculate Bioavailability ( F%=AUCIV×DosePOAUCPO×DoseIV ). If Atenolol shows standard exposure but the test fragment is absent, the fragment suffers from complete permeability-limited absorption.
Structural Optimization & PK/PD Translation
In early discovery, identifying 5-(Aminomethyl)-4-methylpyridin-2-amine as a potent P1 ligand is only the first step[7]. To translate this fragment into a viable oral therapeutic, medicinal chemists must mitigate its PK liabilities while preserving its PD potency[3].
Field-Proven Strategies:
-
Basicity Masking: Converting the primary amine into an amide or incorporating it into a constrained macrocycle reduces the pKa, thereby increasing the un-ionized fraction at physiological pH and improving passive permeability[8].
-
Prodrug Approaches: Utilizing amino acid prodrugs (e.g., valine esters) can hijack peptide transporters (like PEPT1) in the gastrointestinal tract, bypassing the need for passive diffusion.
-
Scaffold Evolution: The evolution of plasma kallikrein inhibitors perfectly illustrates this. Early fragments were highly basic and required IV administration. Through structure-guided design, modern inhibitors like Berotralstat successfully balanced basicity and lipophilicity to achieve oral bioavailability while maintaining nanomolar target inhibition[9][10].
By applying rigorous, self-validating PK protocols early in the discovery phase, research teams can rapidly identify the absorption and clearance bottlenecks of basic fragments, guiding rational structural optimization toward clinical success.
Sources
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- 10. Portico [access.portico.org]
Protocol for synthesizing 5-(Aminomethyl)-4-methylpyridin-2-amine intermediates
Application Note: Protocol for Synthesizing 5-(Aminomethyl)-4-methylpyridin-2-amine Intermediates
Introduction & Mechanistic Rationale
5-(Aminomethyl)-4-methylpyridin-2-amine (CAS 179555-13-6) is a highly valuable heterocyclic building block utilized in the development of advanced therapeutics, particularly in the synthesis of plasma kallikrein inhibitors and targeted kinase inhibitors[1][2]. The presence of both an exocyclic aminomethyl group and an endocyclic 2-amino group provides orthogonal reactivity vectors for fragment-based drug discovery.
This application note details a robust, scalable three-step synthetic protocol starting from commercially available 2-amino-4-methylpyridine. The methodology operates as a self-validating system: each step incorporates specific mechanistic controls to suppress byproduct formation, ensuring that the crude material from one step is of sufficient quality to proceed to the next with minimal purification.
Synthetic Strategy & Workflow
The synthesis proceeds via three key transformations:
-
Regioselective Bromination: Electrophilic aromatic substitution.
-
Palladium-Catalyzed Cyanation: Cross-coupling to install the carbonitrile.
-
Chemoselective Nitrile Reduction: Hydrogenation to the primary amine.
Figure 1: Three-step synthetic workflow for 5-(Aminomethyl)-4-methylpyridin-2-amine.
Step-by-Step Experimental Protocols
Step 1: Regioselective Bromination
-
Objective: Synthesize 2-amino-5-bromo-4-methylpyridine.
-
Causality & Insight: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) to provide a controlled, low-concentration release of electrophilic bromine. The pyridine ring is electronically activated at the 5-position (para to the amino group). Strict temperature control (0–20 °C) is a critical validation point; elevated temperatures provide the activation energy required for the formation of the undesired 2-amino-3,5-dibromo-4-methylpyridine byproduct[3].
Protocol:
-
Charge a round-bottom flask with 2-amino-4-methylpyridine (1.0 eq, e.g., 30 g) and anhydrous N,N-dimethylformamide (DMF) (5 volumes).
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve NBS (1.0 eq) in DMF and add dropwise via an addition funnel over 1 hour, maintaining the internal temperature strictly below 5 °C.
-
Remove the ice bath and allow the reaction to stir at 20 °C for 8–10 hours. Monitor via TLC or LC-MS until the starting material is completely consumed[3].
-
Quench the reaction by pouring the mixture into ice-cold distilled water (15 volumes), which forces the precipitation of a brown solid.
-
Filter the solid, wash thoroughly with water, and triturate with cold acetonitrile to remove highly soluble succinimide byproducts.
-
Dry under vacuum to afford 2-amino-5-bromo-4-methylpyridine[3].
Step 2: Palladium-Catalyzed Cyanation
-
Objective: Synthesize 6-amino-4-methylnicotinonitrile.
-
Causality & Insight: The classical Rosenmund-von Braun reaction requires stoichiometric copper(I) cyanide and temperatures exceeding 150 °C, which can degrade the unprotected amino group. Utilizing Zinc Cyanide (Zn(CN)₂) with a Tetrakis(triphenylphosphine)palladium(0) catalyst facilitates the cyanation at a much milder 90 °C[2]. Zinc cyanide acts as a continuous, low-level source of cyanide ions, preventing the catalyst poisoning commonly seen with alkali cyanides[4].
Protocol:
-
In a Schlenk flask under an argon atmosphere, combine 2-amino-5-bromo-4-methylpyridine (1.0 eq), Zn(CN)₂ (1.52 eq), and Pd(PPh₃)₄ (0.05 eq)[2].
-
Add degassed anhydrous DMF (10 volumes).
-
Seal the flask and heat the mixture to 90 °C for 3 hours with vigorous stirring[2].
-
Cool the mixture to room temperature. Strip the DMF solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with 10% aqueous ammonium hydroxide to complex and remove zinc salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via silica gel chromatography (DCM/MeOH = 100/1) to yield 6-amino-4-methylnicotinonitrile[2].
Step 3: Chemoselective Nitrile Reduction
-
Objective: Synthesize 5-(Aminomethyl)-4-methylpyridin-2-amine.
-
Causality & Insight: Reduction of nitriles to primary amines frequently suffers from the formation of secondary amine dimers. This occurs when the transient imine intermediate is nucleophilically attacked by the newly formed primary amine. By conducting the hydrogenation in methanolic ammonia (NH₃/MeOH), the massive excess of ammonia acts as a competitive nucleophile. This effectively traps the imine intermediate, shifting the thermodynamic equilibrium entirely toward the desired primary amine[2]. Raney Nickel is preferred over Pd/C to prevent undesired dehalogenation or ring reduction.
Protocol:
-
Dissolve 6-amino-4-methylnicotinonitrile (1.0 eq) in a 15% (w/w) solution of NH₃ in Methanol (10 volumes)[2].
-
Carefully add a catalytic amount of Raney Nickel (approx. 25% w/w relative to the substrate) under an inert atmosphere[2].
-
Purge the reaction vessel with hydrogen gas three times.
-
Stir the mixture at room temperature under an H₂ atmosphere (1 atm via balloon, or up to 50 psi in a Parr shaker for larger scales) overnight[2].
-
Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is highly pyrophoric; never allow the filter cake to dry.
-
Concentrate the filtrate under reduced pressure to afford the crude 5-(aminomethyl)-4-methylpyridin-2-amine as a yellow solid[2].
-
(Optional) To form the highly stable dihydrochloride salt, dissolve the free base in ethanol, add 2.0 equivalents of HCl in dioxane, and filter the resulting precipitate[1].
Quantitative Data & Yield Summary
The following table summarizes the expected quantitative outcomes for the three-step protocol based on optimized conditions.
| Step | Intermediate Generated | CAS Number | Expected Yield (%) | Target Purity (HPLC) | Key Reagents |
| 1 | 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | 80 - 85% | > 98% | NBS, DMF |
| 2 | 6-Amino-4-methylnicotinonitrile | 179555-10-3 | 75 - 82% | > 97% | Zn(CN)₂, Pd(PPh₃)₄ |
| 3 | 5-(Aminomethyl)-4-methylpyridin-2-amine | 179555-13-6 | 90 - 95% | > 99% | H₂, Raney Ni, NH₃/MeOH |
Safety & Handling (EHS)
-
Cyanide Salts (Step 2): Zn(CN)₂ is highly toxic. Handle strictly within a certified fume hood. Do not mix with strong acids, as this will release lethal hydrogen cyanide (HCN) gas. Aqueous waste must be treated with sodium hypochlorite (bleach) to oxidize residual cyanides before disposal.
-
Raney Nickel (Step 3): Pyrophoric in air. Always keep the catalyst wetted with water or solvent. Dispose of by controlled oxidation.
-
Hydrogen Gas (Step 3): Highly flammable. Ensure proper ventilation and use spark-proof equipment.
References
-
Sigma-Aldrich. 5-(aminomethyl)-4-methylpyridin-2-amine dihydrochloride.1
-
Guidechem. How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ.3
-
Googleapis (US Patent 10,259,803 B2). Heterocyclic derivative compounds and pharmaceutical compositions. McDonald et al. 2
-
Benchchem. 6-Amino-4-methylnicotinonitrile | CAS 179555-10-3.
Sources
Application Note: Comprehensive NMR Characterization of 5-(Aminomethyl)-4-methylpyridin-2-amine
Introduction
5-(Aminomethyl)-4-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds.[1][2] The precise structural elucidation and characterization of such molecules are paramount for understanding their chemical properties, reactivity, and potential interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of the molecular structure of organic compounds in solution.[3]
This application note provides a comprehensive guide to the NMR characterization of 5-(Aminomethyl)-4-methylpyridin-2-amine. It outlines detailed protocols for sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. While specific spectral data for this exact compound is not widely published, this guide is built upon established principles of NMR for substituted pyridines and related small molecules, offering a robust framework for its characterization.[4][5][6]
Molecular Structure and Expected NMR Features
A clear understanding of the molecular structure is the first step in predicting and interpreting NMR spectra.
Caption: Molecular structure of 5-(Aminomethyl)-4-methylpyridin-2-amine.
Predicted Spectroscopic Features:
-
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl group protons, the methylene protons of the aminomethyl group, and the protons of the two amino groups. The chemical shifts will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The spectrum should display six unique carbon signals: four for the pyridine ring carbons and one for the methyl carbon, and one for the methylene carbon. The chemical shifts of the ring carbons are diagnostic of the substitution pattern.[7][8]
-
2D NMR: Techniques like COSY and HSQC are essential for unambiguously assigning the proton and carbon signals by revealing their connectivity.[9]
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the sample preparation.
Materials:
-
5-(Aminomethyl)-4-methylpyridin-2-amine (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) of high purity (≥99.8% D)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Protocol:
-
Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often a good starting point for polar compounds containing exchangeable protons (NH₂) as it can slow down the exchange rate, allowing for their observation. CDCl₃ can also be used if the compound is sufficiently soluble. D₂O is an option if the compound is water-soluble; however, the NH and OH protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube. Avoid introducing any solid particles.
-
Homogenization: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Purpose: To determine the number of different types of protons and their chemical environment.
-
Typical Parameters:
-
Pulse Program: zg30 (or equivalent standard 1D proton experiment)
-
Number of Scans (NS): 16-64 (depending on concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of different types of carbon atoms.
-
Typical Parameters:
-
Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 200-240 ppm
-
2D NMR Spectroscopy: Multidimensional NMR experiments are crucial for definitive structural elucidation.[9]
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[9]
-
Pulse Program: cosygpqf (or equivalent)
-
Number of Scans (NS): 4-8 per increment
-
Spectral Width (SW): Same as ¹H NMR in both dimensions
-
-
HSQC (Heteronuclear Single Quantum Coherence):
Data Processing and Interpretation Workflow
Caption: A typical workflow for NMR data processing and interpretation.
Predicted Spectral Data and Assignments
The following table provides predicted chemical shift ranges based on known data for similar aminopyridine structures.[6][10] Actual values will need to be confirmed experimentally.
| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Correlations |
| H-3 | 6.0 - 6.5 | 105 - 115 | COSY with H-6 |
| H-6 | 7.0 - 7.5 | 140 - 150 | COSY with H-3 |
| -CH₃ | 2.0 - 2.5 | 15 - 25 | - |
| -CH₂- | 3.5 - 4.0 | 40 - 50 | - |
| -NH₂ (C2) | 4.5 - 5.5 | - | Broad singlet |
| -NH₂ (CH₂) | 1.5 - 2.5 | - | Broad singlet |
| C-2 | - | 155 - 165 | HSQC with -NH₂ |
| C-3 | - | 105 - 115 | HSQC with H-3 |
| C-4 | - | 145 - 155 | - |
| C-5 | - | 115 - 125 | - |
| C-6 | - | 140 - 150 | HSQC with H-6 |
Trustworthiness and Self-Validation
The protocols described herein form a self-validating system. The combination of 1D and 2D NMR experiments provides orthogonal data that must be self-consistent for a structural assignment to be considered correct. For instance, a proton signal assigned based on its chemical shift and multiplicity in the ¹H spectrum must show a corresponding cross-peak in the HSQC spectrum to the carbon it is attached to. Similarly, coupled protons identified in the ¹H spectrum must exhibit a cross-peak in the COSY spectrum. Any inconsistencies in these correlations would indicate an incorrect assignment and require further investigation.
Conclusion
This application note provides a robust and scientifically grounded framework for the comprehensive NMR characterization of 5-(Aminomethyl)-4-methylpyridin-2-amine. By following the detailed protocols for sample preparation, data acquisition, and the systematic workflow for data interpretation, researchers can achieve an unambiguous structural elucidation of the molecule. The integration of one-dimensional and two-dimensional NMR techniques ensures a high degree of confidence in the final assignment, which is a critical step in the advancement of drug discovery and development projects involving this and related compounds.
References
- ACS Publications. (n.d.). 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.
- National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- OSTI.GOV. (1985, February 28). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines.
- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
- National Institutes of Health. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
- Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution.
- National Institutes of Health. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
- ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 1H NMR spectrum.
- ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides.
- Scribd. (n.d.). Structural Elucidation of Small Organic Molecules by 1d 2d and Multi Dimensional Solution NMR Spectroscopy 2155 9872.S11 001.
- MDPI. (2023, September 29). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts.
- Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information.
- National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- National Institutes of Health. (n.d.). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
- Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer.
- ACS Publications. (2009, March 26). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.
- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
- LGC Standards. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Sources
- 1. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. omicsonline.org [omicsonline.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines (Journal Article) | OSTI.GOV [osti.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Elucidation of Mass Spectrometry Fragmentation Pathways of 5-(Aminomethyl)-4-methylpyridin-2-amine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the gas-phase fragmentation behavior of 5-(aminomethyl)-4-methylpyridin-2-amine, a substituted pyridine derivative. Structural elucidation of novel chemical entities is a cornerstone of pharmaceutical and chemical research, and tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose.[1] This document outlines a comprehensive protocol for analysis using Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). We will explore the predictable fragmentation pathways of the protonated molecule, explain the chemical principles governing these dissociations, and provide a robust analytical framework for researchers engaged in the characterization of related heterocyclic compounds.
Introduction and Scientific Context
Substituted pyridines are a class of heterocyclic compounds with immense significance in medicinal chemistry and materials science. Their structural scaffold is a key component in numerous pharmaceutical agents. The precise characterization of these molecules, including the confirmation of their structure and the identification of metabolites or degradants, is critical.
Mass spectrometry, particularly tandem MS/MS, offers unparalleled sensitivity and structural information from minimal sample amounts.[1] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a structural fingerprint of the molecule is generated.[2] Understanding the foundational principles of how and why a molecule fragments is crucial for confident structural assignment.[3][4]
This application note serves as an expert guide to predicting and interpreting the fragmentation patterns of 5-(aminomethyl)-4-methylpyridin-2-amine. The principles and protocols discussed herein are broadly applicable to the analysis of other small molecules containing aminopyridine and aminomethyl functionalities.
Predicted Mass Spectral Data
The initial step in any mass spectrometry analysis is the accurate calculation of the analyte's mass-to-charge ratio (m/z). This data provides the basis for identifying the precursor ion for subsequent MS/MS experiments.
| Parameter | Value |
| Molecular Formula | C₇H₁₁N₃ |
| Average Mass | 137.182 g/mol |
| Monoisotopic Mass | 137.09530 Da |
| Protonated Ion [M+H]⁺ | 138.10312 Da |
The analysis will be conducted in positive ion mode, as the multiple basic nitrogen atoms readily accept a proton, leading to the formation of the protonated molecule, [M+H]⁺, at m/z 138.1031.
Experimental Design and Protocols
The validity of mass spectrometry data is contingent upon a well-designed experiment, from sample preparation to data acquisition. The following protocols are designed to be robust and reproducible.
Materials and Reagents
-
Analyte: 5-(Aminomethyl)-4-methylpyridin-2-amine
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water
-
Acidifier: 0.1% (v/v) Formic Acid in Water and organic solvents
-
Equipment: Calibrated micropipettes, autosampler vials, vortex mixer
Protocol 1: Sample Preparation for Direct Infusion
This protocol is optimized for generating high-quality data for fragmentation pathway elucidation.
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte and dissolve it in 1 mL of methanol. Vortex thoroughly to ensure complete dissolution.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. This brings the final concentration to a level suitable for ESI-MS.
-
Expert Insight: The use of 50:50 acetonitrile:water provides a good balance of volatility and solubility for ESI. Formic acid is a critical additive; it acidifies the mobile phase to promote the formation of [M+H]⁺ ions, which are generally more stable and provide cleaner fragmentation spectra than radical cations (M⁺˙) often seen in Electron Ionization (EI).[3]
-
Protocol 2: Mass Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point for a typical triple quadrupole or Q-TOF mass spectrometer. Instrument-specific optimization is always recommended.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Promotes protonation of the basic nitrogen sites on the analyte. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the removal of solvent molecules from the ions entering the mass analyzer. |
| MS1 Scan Range | m/z 50 - 300 | A full scan to confirm the presence and isolation of the [M+H]⁺ precursor at m/z 138.1. |
| Precursor Ion Selection | m/z 138.1 ± 0.5 Da | Isolation of the protonated molecule for MS/MS analysis. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation through collisions.[2] |
| Collision Energy (CE) | Ramped: 10 - 40 eV | Trustworthiness Insight: A collision energy ramp is crucial. Low CE (10-15 eV) will induce the most facile fragmentations, while higher CE (25-40 eV) will reveal more complex, secondary fragmentations and potential ring cleavages. This validates the precursor-product relationships. |
| MS2 Scan Range | m/z 40 - 140 | Scans for all potential product ions resulting from the fragmentation of the precursor. |
Experimental and Analytical Workflow
A systematic workflow ensures that data is collected and interpreted logically, leading to a confident structural assignment.
Proposed Fragmentation Pathways and Mechanistic Insights
Upon introduction into the mass spectrometer, the analyte is protonated. The pyridine ring nitrogen is the most likely site of initial protonation due to its higher basicity compared to the exocyclic amino groups.[5] The fragmentation is then initiated from this stable [M+H]⁺ precursor ion (m/z 138.1).
The collision-induced dissociation of the m/z 138.1 ion is predicted to proceed via several key pathways, dominated by losses from the aminomethyl side chain and the 2-amino group.
Pathway A: Loss of Ammonia (NH₃)
The most common fragmentation for primary amines is the neutral loss of ammonia (17.03 Da). This is expected to be a dominant pathway at lower collision energies.
-
[M+H]⁺ - NH₃ → C₇H₉N₂⁺ (m/z 121.1) : This fragmentation likely occurs from the aminomethyl group. A proton transfer to the terminal amino group, followed by its elimination as NH₃, results in a stabilized benzylic-type carbocation. This is a highly favorable process.
Pathway B: Loss of the Aminomethyl Radical
Cleavage of the bond between the pyridine ring and the aminomethyl side chain represents another major pathway.
-
[M+H]⁺ - •CH₂NH₂ → C₆H₈N₂⁺˙ (m/z 108.1) : This involves the homolytic cleavage of the C-C bond, resulting in the loss of an aminomethyl radical (30.03 Da). This pathway generates a radical cation.
Pathway C: Consecutive Losses
The primary fragment ions can undergo further fragmentation at higher collision energies.
-
m/z 121.1 - HCN → C₆H₈N⁺ (m/z 94.1) : The fragment at m/z 121.1 can lose hydrogen cyanide (27.01 Da), a characteristic loss from nitrogen-containing heterocyclic rings, leading to a fragment at m/z 94.1.
The proposed fragmentation scheme is visualized below.
Summary of Predicted Fragments
| Precursor Ion m/z | Proposed Fragment m/z | Neutral Loss | Mass Loss (Da) | Proposed Formula of Fragment |
| 138.1 | 121.1 | NH₃ (Ammonia) | 17.03 | C₇H₉N₂⁺ |
| 138.1 | 108.1 | •CH₂NH₂ (Aminomethyl radical) | 30.03 | C₆H₈N₂⁺˙ |
| 121.1 | 94.1 | HCN (Hydrogen Cyanide) | 27.01 | C₆H₈N⁺ |
Conclusion
The mass spectrometric fragmentation of 5-(aminomethyl)-4-methylpyridin-2-amine under ESI-CID conditions is characterized by predictable and structurally informative pathways. The primary fragmentation events are the loss of ammonia (m/z 121.1) and the loss of the aminomethyl radical (m/z 108.1). These pathways are consistent with the established principles of gas-phase ion chemistry for substituted pyridines and primary amines.[6] By utilizing the detailed protocols and mechanistic interpretations provided in this guide, researchers can confidently identify this molecule and apply the same logical framework to elucidate the structures of other novel chemical entities. The use of a ramped collision energy experiment is strongly emphasized as a method to validate the proposed precursor-product relationships, thereby enhancing the trustworthiness of the structural assignment.
References
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- Journal of the Chemical Society B. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- Wikipedia. (n.d.). Collision-induced dissociation.
- Tökési, N., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
- Gao, W., et al. (2012). An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. PubMed.
- Loo, J. A., et al. (n.d.). Collision-induced dissociation of some protonated peptides with and without mass selection.
- ResearchGate. (n.d.). Collision-induced dissociation (CID) spectra of the [M+H]+ ions of (A)....
- MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
- Pinto, D. C. G. A., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
- Imperial College London. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Strategies for the Incorporation of 5-(Aminomethyl)-4-methylpyridin-2-amine into Advanced Heterocyclic Scaffolds
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Physicochemical Profiling
5-(Aminomethyl)-4-methylpyridin-2-amine is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Its primary application lies in the design of serine protease inhibitors, where it serves as a privileged arginine mimetic[1]. The compound features two distinct primary amines: a highly nucleophilic aliphatic amine at the 5-position and a less nucleophilic heteroaromatic amine at the 2-position.
Understanding the differential reactivity between these two nitrogen centers is the cornerstone of successfully incorporating this scaffold into complex macrocyclic or linear drug candidates. By exploiting the ~3 unit pKa difference between the two amines, chemists can achieve precise regioselective functionalization without the need for cumbersome protecting group strategies.
Quantitative Physicochemical Data
The following table summarizes the critical physicochemical properties that dictate the handling and reactivity of this scaffold[2].
| Property | Value | Experimental Implication |
| Chemical Name | 5-(Aminomethyl)-4-methylpyridin-2-amine | N/A |
| CAS Registry Number | 179555-13-6 (Dihydrochloride salt) | Indicates the need for stoichiometric base during reactions. |
| Molecular Weight | 137.18 g/mol (Free base) / 210.10 g/mol (2HCl) | Crucial for accurate stoichiometric calculations. |
| pKa (Aliphatic Amine) | ~9.5 (Calculated) | Highly nucleophilic; primary site of electrophilic attack. |
| pKa (Heteroaromatic Amine) | ~6.5 (Calculated) | Poorly nucleophilic; remains unreactive under mild coupling conditions. |
| Primary Application | S1 Pocket Arginine Mimetic | Forms bidentate salt bridges with Asp189 in serine proteases. |
Synthetic Strategy & Workflow
The integration of 5-(Aminomethyl)-4-methylpyridin-2-amine into a larger heterocyclic core typically follows a regioselective sequence. The aliphatic 5-aminomethyl group is functionalized first—usually via amide coupling or reductive amination—to attach the P2/P3 segments of the inhibitor. The 2-aminopyridine moiety is either left unmodified to interact directly with the target enzyme's active site or subsequently functionalized via transition-metal-catalyzed cross-coupling if targeting a different binding mode[3].
Synthetic workflow for regioselective functionalization of the bifunctional pyridine scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocol incorporates built-in In-Process Controls (IPCs). The causality behind the reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.
Protocol: Regioselective Amide Coupling (P2/P3 Scaffold Attachment)
Objective: Selectively couple a carboxylic acid building block to the 5-aminomethyl group while preserving the 2-aminopyridine moiety.
Causality of Experimental Choices:
-
Coupling Agent (HATU): HATU provides rapid reaction kinetics, which is essential when operating at lower temperatures (0 °C) to prevent the less reactive 2-amino group from undergoing unwanted acylation.
-
Base Equivalents (DIPEA): Because the starting material is a dihydrochloride salt[2], exactly 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) are consumed just to liberate the free base. An additional 1.5 equivalents are required to deprotonate the carboxylic acid and drive the coupling, making the total requirement 3.5 equivalents.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M under an inert nitrogen atmosphere.
-
Activation: Add HATU (1.1 eq) to the solution, followed immediately by DIPEA (1.5 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Cooling & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. In a separate vial, suspend 5-(Aminomethyl)-4-methylpyridin-2-amine dihydrochloride (1.05 eq) in DMF and add DIPEA (2.0 eq) to generate the free base.
-
Coupling: Dropwise, add the neutralized amine solution to the activated acid mixture at 0 °C. Maintain the temperature for 1 hour, then allow it to slowly warm to room temperature.
-
In-Process Control (IPC): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
-
Validation Check: The disappearance of the carboxylic acid mass and the emergence of the product mass [M+H]+ confirms successful coupling. The absence of a double-acylation mass [M+Acyl+H]+ validates the regioselectivity.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Isolation: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Dichloromethane/Methanol gradient).
Application in Drug Discovery: Targeting Plasma Kallikrein
The 2-aminopyridine motif is a hallmark of modern serine protease inhibitors, particularly those targeting Plasma Kallikrein (PKa) for the treatment of Hereditary Angioedema (HAE)[1],[4].
Mechanism of Action & Structural Biology
In the physiological cascade, Factor XIIa activates Prekallikrein into active PKa. PKa then cleaves High Molecular Weight Kininogen (HMWK) to release bradykinin, a potent inflammatory mediator that binds to the B2 receptor, causing severe vascular permeability and edema[3].
When a drug candidate containing the 5-(Aminomethyl)-4-methylpyridin-2-amine scaffold enters the PKa active site, the 2-aminopyridine group functions as a basic P1 binding element. X-ray co-crystallography reveals that this moiety is sandwiched between Cys574, Cys602, and Trp598, locking into a parallel conformation with the indole ring of Trp598[3]. Crucially, the 2-amino group forms a highly stable bidentate salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket[4]. The 4-methyl group enhances hydrophobic packing, while the 5-aminomethyl linker directs the rest of the macrocyclic or linear inhibitor core toward the S2 and S3 subsites, effectively blocking the natural substrate from binding.
Plasma kallikrein signaling pathway and targeted inhibition by 2-aminopyridine derivatives.
References
-
McDonald, A., et al. "Heterocyclic derivative compounds for inhibiting plasma kallikrein." United States Patent Application Publication, 2017. URL: [Link][1]
-
Brandl, T., et al. "Structure-Guided Design of Novel, Potent, and Selective Macrocyclic Plasma Kallikrein Inhibitors." PMC, National Institutes of Health, 2016. URL: [Link][3]
-
Duckworth, E. J., et al. "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein." ACS Medicinal Chemistry Letters, 2024. URL: [Link][4]
Sources
Technical Support Center: Troubleshooting 5-(Aminomethyl)-4-methylpyridin-2-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 5-(Aminomethyl)-4-methylpyridin-2-amine (CAS 179555-13-6). This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the development of active pharmaceutical ingredients (APIs) such as plasma kallikrein inhibitors[1].
The most scalable and economically viable synthetic route involves the catalytic hydrogenation of the nitrile precursor, 2-amino-5-cyano-4-methylpyridine (CAS 179555-10-3)[2]. However, the reduction of nitriles to primary amines is notoriously prone to side reactions, specifically the formation of secondary and tertiary amine dimers. This guide provides field-proven mechanistic insights, a self-validating experimental protocol, and a troubleshooting workflow to help you maximize your reaction yield.
Mechanistic Bottlenecks: The Dimerization Problem
To improve your yield, you must first understand why the reaction fails. The catalytic hydrogenation of a nitrile does not proceed directly to the primary amine. Instead, it forms a highly reactive aldimine intermediate .
If the local concentration of the newly formed primary amine builds up, it acts as a nucleophile and attacks the unreacted aldimine. This condensation releases ammonia and forms a secondary aldimine, which is subsequently reduced by the catalyst into an unwanted secondary amine dimer.
Reaction mechanism of nitrile reduction highlighting the pathway for secondary amine formation.
Optimization Data: Condition Comparisons
The table below summarizes the quantitative impact of various catalytic conditions on the conversion and product distribution of 2-amino-5-cyano-4-methylpyridine.
| Entry | Reductant / Catalyst | Solvent System | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | Primary Amine Yield (%) | Secondary Amine Byproduct (%) |
| 1 | Pd/C (10%) | Methanol | 1 | 25 | 45 | 15 | 28 |
| 2 | Raney Nickel | Methanol | 50 | 50 | >99 | 42 | 51 |
| 3 | Raney Nickel | 7M NH₃ in MeOH | 50 | 50 | >99 | 94 | <2 |
| 4 | NaBH₄ / NiCl₂ | Methanol | N/A | 0 to 25 | >99 | 85 | 11 |
Self-Validating Experimental Protocol
This protocol utilizes Raney Nickel under high-pressure hydrogenation conditions, designed to yield >90% of the target primary amine.
Materials & Equipment
-
Substrate: 2-Amino-5-cyano-4-methylpyridine (10.0 g, 75.1 mmol)
-
Solvent: 7M Ammonia in Methanol (150 mL)
-
Catalyst: Raney Nickel (50% slurry in water, ~1.5 g active catalyst)
-
Equipment: 500 mL High-pressure stainless steel autoclave, overhead stirrer, Celite pad.
Step-by-Step Methodology
-
Catalyst Preparation: Transfer 3.0 g of the Raney Nickel aqueous slurry to a sintered glass funnel. Wash sequentially with distilled water (3 x 10 mL) and anhydrous methanol (3 x 10 mL) under a gentle vacuum.
-
Causality: Removing water prevents the competitive hydrolysis of the aldimine intermediate into an aldehyde, which would lead to alcohol byproducts.
-
Safety: Raney Nickel is highly pyrophoric. Never let the catalyst cake dry out.
-
-
Reaction Assembly: Transfer the washed, wet Raney Nickel to the autoclave. Add the 10.0 g of nitrile substrate dissolved in 150 mL of 7M NH₃ in methanol.
-
Causality: The methanolic ammonia serves as both the solvent and the equilibrium-shifting agent to prevent dimerization[3].
-
-
Purging and Pressurization: Seal the autoclave. Purge the headspace with Nitrogen (3 cycles at 10 atm) to remove oxygen, followed by Hydrogen gas (3 cycles at 10 atm). Finally, pressurize the reactor to 50 atm with H₂.
-
Reaction Execution: Heat the vessel to 50 °C while stirring at 800 rpm. Monitor the hydrogen uptake gauge. The reaction typically reaches completion in 12–16 hours.
-
Workup & Isolation: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst (keep the filter cake wet with water for safe disposal). Concentrate the filtrate under reduced pressure.
-
Self-Validation Step: Analyze the crude concentrated solid via HPLC (UV 254 nm).
-
Success Criteria: The primary amine must constitute >95% Area Under Curve (AUC), with the secondary amine dimer <2%, and unreacted starting material <1%. If these metrics are met, triturate with cold diethyl ether to yield the pure off-white solid.
-
Troubleshooting Workflow
If your self-validation step fails, follow this decision tree to identify the root cause.
Decision tree for troubleshooting low primary amine yields during catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: The reaction is stalling, and I see unreacted starting material on TLC. How do I push it to completion? A1: Incomplete conversion is usually a catalyst or pressure issue. First, verify that your hydrogen pressure is maintained between 50–100 atm; lower pressures significantly reduce the reaction rate. Second, check your catalyst loading. A typical starting point is a 5–10% w/w ratio of active Raney Nickel to the nitrile substrate[3]. Pyridine rings can weakly coordinate to the nickel surface, partially poisoning it, so ensuring fresh, highly active catalyst is critical.
Q2: Can I avoid high-pressure hydrogenation and use chemical reductants like NaBH₄ instead? A2: Yes, but it comes with trade-offs. You can use sodium borohydride (NaBH₄) coupled with transition metal salts like NiCl₂ (which generates nickel boride in situ). While this metal hydride system is effective for lab-scale synthesis, industrial scale-ups generally prefer Raney Nickel hydrogenation because it delivers higher yields, requires simpler workups, and produces fewer byproducts[4].
Q3: What is the best way to store and handle the final 5-(Aminomethyl)-4-methylpyridin-2-amine product? A3: Free primary aliphatic amines attached to a pyridine ring are prone to oxidation and air-driven degradation over time. It is highly recommended to convert the free base into its dihydrochloride salt by bubbling dry HCl gas into an ethereal solution of the product. The resulting dihydrochloride salt (CAS 179555-13-6) is significantly more stable for long-term storage[1].
Sources
Optimizing storage conditions to prevent degradation of 5-(Aminomethyl)-4-methylpyridin-2-amine
Welcome to the technical support center for 5-(Aminomethyl)-4-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-(Aminomethyl)-4-methylpyridin-2-amine?
To prevent degradation, 5-(Aminomethyl)-4-methylpyridin-2-amine should be stored in a cool, dry, and dark environment under an inert atmosphere.[1][2] The primary sources of degradation are exposure to atmospheric oxygen, moisture, and light.
Key storage recommendations are summarized in the table below:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential oxidative processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation of the aminopyridine ring and the aminomethyl group.[3][4] |
| Humidity | < 50% Relative Humidity (RH) | As a hygroscopic compound, minimizing moisture prevents clumping and potential hydrolysis.[1][5] |
| Light | Amber glass vial or opaque container | Protects against photodegradation, which can occur through radical mechanisms.[3] |
| Container | Tightly sealed container | Prevents exposure to air and moisture.[3][6] For long-term storage, consider a container with a septum to allow for removal of the compound without exposing the bulk material to the atmosphere. |
Q2: What are the visual signs of degradation for 5-(Aminomethyl)-4-methylpyridin-2-amine?
While the pure compound is typically a white to off-white solid, visual changes can indicate degradation. Look for:
-
Color Change: A shift to a yellowish or brownish hue can be a sign of oxidation or other degradation pathways.[7]
-
Clumping or Caking: This suggests moisture absorption due to improper storage in a non-desiccated environment.[1]
-
Change in Solubility: If the compound becomes more difficult to dissolve in your intended solvent, it may indicate the formation of less soluble degradation products.
Q3: What are the primary degradation pathways for this compound?
Based on its chemical structure, 5-(Aminomethyl)-4-methylpyridin-2-amine is susceptible to several degradation pathways:
-
Oxidation: The aminopyridine ring is electron-rich and prone to oxidation, which can lead to the formation of N-oxides.[3][4] The primary amino group is also a site for oxidation.
-
Photodegradation: Exposure to UV or visible light can initiate radical reactions, leading to a variety of degradation products.[3]
-
Hygroscopicity and Hydrolysis: The compound can absorb moisture from the air, which may lead to hydrolysis, although the aminomethyl group is generally stable.
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways for 5-(Aminomethyl)-4-methylpyridin-2-amine.
Q4: What materials are incompatible with 5-(Aminomethyl)-4-methylpyridin-2-amine?
To prevent hazardous reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially dangerous reactions.
-
Strong Acids: Can cause exothermic reactions.
-
Acid Chlorides and Anhydrides: Can react with the amine groups.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC/GC analysis.
-
Possible Cause: This is a common indicator of compound degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the FAQ section.
-
Prepare a Fresh Sample: If possible, use a freshly opened container of the compound to see if the extraneous peaks are still present.
-
Perform a Forced Degradation Study: Intentionally degrade a small sample of the compound (see protocol below) to see if the unexpected peaks match the retention times of the degradation products. This will help confirm if you are observing degradation.[2][3]
-
Issue 2: The purity of my compound appears to be decreasing over time, even with proper storage.
-
Possible Cause: Even under optimal conditions, very slow degradation can occur. The rate may be influenced by the purity of the inert gas used or the seal on the container.
-
Troubleshooting Steps:
-
Re-evaluate Inerting Technique: Ensure your inerting procedure is robust. If using a Schlenk line, ensure the line has been adequately purged. If using a glovebox, check the oxygen and moisture levels.
-
Consider Aliquoting: For long-term storage, consider aliquoting the compound into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.
-
Re-analyze Purity: Use a validated stability-indicating method (see protocol below) to accurately quantify the purity of your material.
-
Issue 3: My compound has changed color to a yellowish tint.
-
Possible Cause: This is a strong indicator of oxidation.
-
Troubleshooting Steps:
-
Assess Suitability for Use: Depending on the sensitivity of your application, the material may no longer be suitable. A small amount of colored impurity may not affect some synthetic steps, but it could be detrimental in applications requiring high purity.
-
Confirm Purity Analytically: Use HPLC or GC-MS to determine the actual purity of the material. Do not rely on color alone.
-
Review Handling Procedures: Ensure that the compound is handled exclusively under an inert atmosphere, even for brief periods of weighing and dispensing.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of 5-(Aminomethyl)-4-methylpyridin-2-amine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (ACS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Phosphoric Acid (adjust pH to ~3)
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 5-(Aminomethyl)-4-methylpyridin-2-amine reference standard.
-
Dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to create a 100 µg/mL stock solution.
-
-
Sample Solution Preparation:
-
Prepare your sample in the same diluent to a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or the wavelength of maximum absorbance for the compound)
-
Elution Mode: Start with an isocratic elution of 50:50 (A:B). A gradient may be necessary to separate all degradation products. A suggested starting gradient is:
-
0-5 min: 50% A
-
5-15 min: Ramp to 90% A
-
15-20 min: Hold at 90% A
-
20-22 min: Return to 50% A
-
22-30 min: Re-equilibration at 50% A
-
-
Protocol 2: Forced Degradation Study
This study will help identify potential degradation products and validate the stability-indicating nature of your HPLC method.[8][9][10]
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Analyze all stressed samples using the HPLC method described above and compare the chromatograms to that of an unstressed sample.
The following flowchart illustrates the workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
References
-
Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Retrieved from [Link]
- Benchchem. (2025).
- Journal of Food and Drug Analysis. (2014). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses.
- Benchchem. (2025). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions.
-
PubMed. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
- Zhengzhou Freshliance Electronics Corp., Ltd. (n.d.).
- ResearchGate. (2019).
- BioPharm International. (2014).
- Journal of the Indian Chemical Society. (2022).
- Journal of Applied Pharmaceutical Science. (2025).
- ResearchGate. (2013). Figure 4. GC-MS chromatograms of the degraded MEA solutions in the two...
-
Conserv. (2024). Archive Temperature And Humidity Recommendations. Retrieved from [Link]
- ResearchGate. (2019).
- PIDAC. (n.d.).
- Indian Chemical Society. (n.d.).
- PMC. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
- ResearchGate. (2022). Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu2O nanoparticles under visible light | Request PDF.
- GL Sciences Inc. (n.d.). Analysis of Melamine Standard Samples by GC.
- Benchchem. (2025). HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
- PMC. (2013).
- AMSbiopharma. (2025).
- MDPI. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
- SciELO. (2015). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.
- ResearchGate. (2001). (PDF) Degradation mechanism and stability of 5‐aminolevulinic acid.
- Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- NextSDS. (n.d.).
- Shimadzu Corporation. (2023). Analysis of Hexamethylenediamine.
- Kagoshima Prefectural Institute for Environmental Research and Public Health. (n.d.). Decomposition behavior of cathinone-based substances in GC/MS analysis.
- Jubilant Ingrevia Limited. (2024).
Sources
- 1. Container Handbook - Section 13.2.1 Classification of goods according to moisture behavior [containerhandbuch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conserv.io [conserv.io]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 5-(Aminomethyl)-4-methylpyridin-2-amine
Introduction
5-(Aminomethyl)-4-methylpyridin-2-amine is a highly polar, hydrophilic, and basic small molecule. Featuring multiple basic nitrogen centers (an aminomethyl group, a 2-amino group, and a pyridine ring), it remains heavily protonated under standard acidic liquid chromatography (LC) conditions. This chemical profile leads to poor retention on conventional reversed-phase (C18) columns, causing the analyte to elute in the void volume. Co-elution with highly concentrated endogenous matrix components—such as salts, proteins, and phospholipids—results in severe ion suppression in the electrospray ionization (ESI) source.
This guide provides field-proven, self-validating troubleshooting strategies to diagnose, mitigate, and overcome these matrix effects.
Section 1: Diagnostics – Identifying the Matrix Effect
Q: My standard curve looks great in solvent, but my biological samples show low recovery and high %CV. How do I confirm this is a matrix effect and not an extraction loss?
A: You must decouple extraction recovery from ionization efficiency. We recommend implementing two self-validating protocols to map and quantify the interference [1]:
-
Post-Extraction Spike (Quantitative Assessment): Extract a blank biological matrix, then spike the analyte into the final extract. Compare the peak area of this spiked extract to a neat standard prepared at the same concentration in the injection solvent. Causality: By spiking after extraction, you eliminate extraction recovery variables. The ratio (Spiked Extract Area / Neat Standard Area) × 100 yields the Matrix Factor (MF). An MF < 100% definitively indicates ion suppression.
-
Post-Column Infusion (Qualitative Assessment): Continuously infuse a neat solution of 5-(Aminomethyl)-4-methylpyridin-2-amine post-column into the mass spectrometer while injecting a blank matrix extract through the LC system. Causality: A drop in the steady baseline signal indicates zones where eluting matrix components are quenching the ionization. If your analyte's retention time falls within these "suppression dips," your chromatography must be altered.
Workflow for qualitative and quantitative assessment of matrix effects.
Section 2: Sample Preparation – The First Line of Defense
Q: I am using protein precipitation (PPT) with acetonitrile, but the matrix effects are still severe. Why?
A: PPT successfully removes proteins but leaves behind glycerophosphocholines (phospholipids), which are the primary culprits for ion suppression in positive-ion ESI [2]. Because 5-(Aminomethyl)-4-methylpyridin-2-amine and endogenous phospholipids both compete for the limited droplet surface charge during the ESI desolvation process, your analyte's signal is quenched.
Q: What is the best sample preparation method for this highly basic analyte?
A: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). Since 5-(Aminomethyl)-4-methylpyridin-2-amine has multiple basic functional groups, it will be strongly positively charged at low pH. MCX allows you to lock the analyte onto the sorbent via ionic bonds, aggressively wash away phospholipids with 100% organic solvent, and then elute the analyte by neutralizing it at high pH.
Step-by-Step Methodology: MCX SPE Protocol
-
Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.
-
Load: Dilute the biological sample 1:1 with 2% Formic Acid to ensure the analyte is fully protonated, then load onto the cartridge.
-
Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid. Mechanism: Removes neutral and acidic hydrophilic interferences.
-
Wash 2 (Organic): Pass 1 mL 100% Methanol. Mechanism: This is the critical step that washes away hydrophobic interferences and phospholipids while the basic analyte remains ionically bound to the sulfonic acid groups.
-
Elute: Pass 1 mL 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the basic amines on the analyte, breaking the ionic bond and releasing it from the sorbent.
-
Reconstitute: Evaporate the eluate under N2 gas and reconstitute in your initial mobile phase.
Mixed-mode strong cation exchange (MCX) SPE workflow for basic amines.
Section 3: Chromatographic Optimization – Escaping the Void Volume
Q: Even with clean extracts, my analyte elutes at 0.8 minutes on a C18 column. How can I increase retention to avoid the residual void volume suppression?
A: 5-(Aminomethyl)-4-methylpyridin-2-amine is too hydrophilic to partition into the hydrophobic C18 stationary phase. You must switch the chromatographic retention mechanism to Hydrophilic Interaction Liquid Chromatography (HILIC) [1].
HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile).
-
Causality: The retention mechanism relies on the polar analyte partitioning into a water-enriched layer immobilized on the stationary phase. Furthermore, because HILIC mobile phases are highly organic, they provide vastly superior droplet desolvation efficiency in the ESI source compared to the highly aqueous mobile phases required for C18. This inherently boosts sensitivity and reduces matrix effects.
-
Self-Validating Step: Inject your sample on a HILIC column and run a gradient from 95% to 50% Acetonitrile. You should observe the analyte eluting later as the aqueous content of the mobile phase increases—the exact opposite of reversed-phase behavior.
Chromatographic retention strategies for highly polar basic analytes.
Section 4: Mass Spectrometry Optimization
Q: I've optimized sample prep and chromatography, but I still see a 15% matrix effect. How do I correct for this during quantitation?
A: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). A 13C or 15N labeled version of 5-(Aminomethyl)-4-methylpyridin-2-amine will co-elute perfectly with your native analyte.
-
Causality: Because the SIL-IS experiences the exact same ionization environment (and thus the exact same matrix suppression) at the exact same time, the ratio of Analyte/IS remains constant, mathematically self-correcting the quantitative result [3].
Q: Should I consider changing my ionization source?
A: Yes. If ESI suppression cannot be mitigated, switch to Atmospheric Pressure Chemical Ionization (APCI).
-
Causality: ESI is a liquid-phase ionization technique highly susceptible to droplet-surface competition. APCI relies on gas-phase ion-molecule reactions via a corona discharge. Because it operates in the gas phase, it is significantly less susceptible to matrix effects from non-volatile salts and phospholipids [2].
Data Presentation: Matrix Effect Evaluation Summary
Below is a comparative summary of sample preparation techniques for polar basic amines and their typical impact on matrix effects and recovery.
| Sample Preparation Method | Mechanism of Cleanup | Phospholipid Removal | Typical Recovery (%) | Typical Matrix Factor (%) |
| Protein Precipitation (PPT) | Denaturation via organic solvent | Poor | 85 - 95% | 30 - 50% (Severe Suppression) |
| Reversed-Phase SPE (HLB) | Hydrophobic partitioning | Moderate | 40 - 60% (Poor for polar) | 60 - 80% |
| Mixed-Mode Cation Exchange (MCX) | Ionic + Hydrophobic interaction | Excellent | 85 - 95% | 95 - 105% (Negligible ME) |
Note: A Matrix Factor (MF) of 100% indicates zero matrix effect. Values <100% indicate ion suppression.
References
-
Panusa, A., Multari, G., Incaldone, R., & Gagliardi, L. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. URL:[Link]
-
Chiu, M. L., Lawi, W., Snyder, S. T., Wong, P. K., Liao, J. C., & Gau, V. (2010). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. JALA: Journal of the Association for Laboratory Automation. URL:[Link]
-
Nakayama, Y., Kinoshita, A., & Tomita, M. (2022). Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. Biological and Pharmaceutical Bulletin. URL:[Link]
Purification techniques for 5-(Aminomethyl)-4-methylpyridin-2-amine reaction mixtures
Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies, FAQs, and validated protocols for isolating 5-(Aminomethyl)-4-methylpyridin-2-amine. Designed for drug development professionals and synthetic chemists, this document bypasses generic advice to address the specific physicochemical challenges of this highly polar diamine.
Molecular Profiling & The "Silica Trap"
Why is this molecule so difficult to purify? 5-(Aminomethyl)-4-methylpyridin-2-amine contains two distinct basic amine groups: an aromatic 2-amino group and a highly reactive, aliphatic 5-aminomethyl group. Furthermore, the pyridine nitrogen adds a third basic site.
When exposed to standard bare silica gel (which acts as a Brønsted acid due to surface silanols), these basic amines form strong ionic interactions. This acid-base attraction causes severe band-streaking, poor resolution, and irreversible compound loss[1]. Successful purification requires either masking the silica's acidity, changing the stationary phase entirely, or bypassing chromatography via salt precipitation.
Decision Matrix: Workflow Selection
Decision tree for selecting the optimal purification route for polar diamines.
Frequently Asked Questions (Troubleshooting)
Q: I ran my crude mixture on a standard silica column using DCM/MeOH, but nothing eluted. Where is my product? A: Your product is irreversibly bound to the acidic silanols of the silica stationary phase. The high polarity and multiple basic sites of 5-(Aminomethyl)-4-methylpyridin-2-amine cause it to act essentially as an anchor[1]. Solution: You must mask the silanols. You can either add a competing volatile amine (like 1-5% Triethylamine or NH4OH) to your mobile phase[2], or switch to an amine-functionalized silica (KP-NH) stationary phase[1].
Q: I added Triethylamine (TEA) to my mobile phase, but my fractions are now contaminated with TEA salts. How do I avoid this? A: TEA can be difficult to remove entirely under reduced pressure, especially if it forms salts with acidic impurities[2]. Solution: Switch to an amine-functionalized (NH2-bonded) silica column. Because the stationary phase itself is basic, you can use simple, additive-free solvent systems like Hexane/Ethyl Acetate or DCM/MeOH, completely eliminating the need for TEA[1].
Q: My reaction mixture is highly aqueous. Can I use normal-phase chromatography? A: No. Water will deactivate normal-phase silica and cause phase-collapse. Solution: Use Reversed-Phase (C18) Flash Chromatography. For basic amines, adjust the mobile phase to an alkaline pH (e.g., using 0.1% TEA or ammonium hydroxide in water/acetonitrile). At high pH, the amines are in their free-base (uncharged) form, increasing their lipophilicity and retention on the C18 column, which dramatically improves separation[3][4].
Validated Experimental Protocols
Protocol A: Purification via Amine-Functionalized Silica Chromatography
Causality & Mechanism: Amine-modified silica neutralizes the acidic silanols, repelling the basic target molecule and preventing tailing without the need for mobile phase additives[1].
-
Column Selection: Select a pre-packed amine-functionalized silica cartridge (e.g., Biotage® KP-NH or equivalent).
-
Equilibration: Equilibrate the column with 3-5 column volumes (CV) of 100% Dichloromethane (DCM) or Hexane.
-
Sample Loading: Dissolve the crude 5-(Aminomethyl)-4-methylpyridin-2-amine in a minimum volume of DCM. If the sample is insoluble, use a dry-loading technique onto Celite or neutral alumina. Self-Validation Check: Ensure no bare silica is used for dry loading.
-
Elution: Run a gradient from 0% to 20% Methanol in DCM (or Hexane to EtOAc) over 10-15 CVs. Note: Do not use acidic additives.
-
Fraction Collection: Monitor via TLC (using amine-functionalized TLC plates) or UV detection at 254 nm. Pool product-containing fractions and concentrate under reduced pressure.
Protocol B: Reversed-Phase (C18) Chromatography with pH Modification
Causality & Mechanism: High pH suppresses the ionization of the primary and pyridine amines, allowing the molecule to interact with the hydrophobic C18 chains rather than eluting in the void volume[3].
-
Solvent Preparation:
-
Solvent A: HPLC-grade Water + 0.1% Triethylamine (TEA) or 0.1% NH4OH (adjust to pH > 9).
-
Solvent B: HPLC-grade Acetonitrile.
-
-
Equilibration: Equilibrate a C18 flash column with 5 CVs of 95% Solvent A / 5% Solvent B[4].
-
Loading: Dissolve the aqueous crude mixture directly into Solvent A and inject.
-
Gradient: Run a shallow gradient from 5% B to 60% B over 20 CVs.
-
Post-Purification: Lyophilize the collected fractions to remove water and volatile basic additives.
Protocol C: Isolation via Dihydrochloride Salt Precipitation
Causality & Mechanism: Converting the free base to a dihydrochloride salt drastically alters its solubility profile, allowing it to crystallize out of organic solvents while leaving lipophilic impurities in solution[5].
-
Dissolution: Dissolve the crude free-base mixture in a minimal amount of dry Methanol or Dichloromethane[5].
-
Acidification: Place the solution in an ice bath (0-5 °C). Slowly add 2.2 to 2.5 equivalents of anhydrous HCl in Methanol (prepared by diluting 30% methanolic HCl) dropwise under an inert atmosphere[5].
-
Precipitation: Stir for 30 minutes. If precipitation does not occur, add cold Diethyl Ether dropwise until the solution becomes cloudy.
-
Isolation: Filter the resulting pale solid (5-(Aminomethyl)-4-methylpyridin-2-amine dihydrochloride) through a Büchner funnel.
-
Washing & Drying: Wash the filter cake with cold Dichloromethane or Ether and dry under high vacuum over phosphorus pentoxide (P2O5) to yield the highly pure salt[5].
Quantitative Method Comparison
| Purification Method | Optimal Matrix | Typical Recovery | Scalability | Key Advantage |
| Amine-Functionalized Silica | Organic (DCM/Hexane) | 75 - 85% | Medium (up to 100g) | No basic additives required in mobile phase[1] |
| Reversed-Phase (C18, High pH) | Aqueous / Polar | 80 - 90% | Low to Medium | Excellent for resolving structurally similar impurities[3] |
| Dihydrochloride Salt Precipitation | Bulk Crude (Oil/Solid) | 90 - 95% | High (Kg scale) | Highly scalable, removes lipophilic impurities efficiently[5] |
References
-
BenchChem. "Technical Support Center: Purifying Basic Amines via Column Chromatography." Available at: 2
-
Biotage. "Is there an easy way to purify organic amines?" Available at: 1
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at: 3
-
Sigma-Aldrich. "5-(aminomethyl)-4-methylpyridin-2-amine dihydrochloride." Available at:
-
Google Patents (US7608720B2). "Process for the preparation on 2-aminomethylpyridine derivatives." Available at: 5
-
Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Available at:4
-
ResearchGate. "How can i isolate polar basic compound with silica gel column chromatography?" Available at:
Sources
Technical Support Center: Preventing Oxidation of 5-(Aminomethyl)-4-methylpyridin-2-amine During Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary: The Oxidation Liability
5-(Aminomethyl)-4-methylpyridin-2-amine is a highly valuable building block in pharmaceutical synthesis. However, its isolation is frequently plagued by rapid oxidative degradation. The molecule possesses two distinct structural vulnerabilities:
-
The 5-Aminomethyl Group: A primary "benzylic-type" amine that is highly susceptible to biomimetic aerobic oxidation. In the presence of oxygen, it rapidly oxidizes to form secondary imine dimers or aldehydes ([1]).
-
The Electron-Rich Pyridine Core: The electron-donating 2-amino and 4-methyl groups increase the electron density of the pyridine ring, making the entire scaffold prone to radical-mediated degradation and N-oxide formation when exposed to air and transition metals ([2]).
Troubleshooting Guide & FAQs
Q1: During the reduction of the nitrile precursor (5-cyano-4-methylpyridin-2-amine) using Pd/C and H₂, my reaction mixture turns pink, then deep red, and finally dark brown during filtration. What is happening? A: This is a classic symptom of rapid aerobic oxidation catalyzed by the residual transition metal (Palladium). When the reaction vessel is opened to air for filtration, the high-surface-area Pd/C catalyst acts as an aggressive oxidation promoter. Oxygen rapidly reacts with the newly formed primary amine, initiating a radical cascade that degrades the arylamine and benzylic amine functionalities ([2]). Causality & Fix: The color change indicates the formation of azo compounds and oxidized polymers. You must completely exclude oxygen during the catalyst removal phase. Switch from standard vacuum filtration to positive-pressure Argon filtration (see Protocol A).
Q2: LC-MS analysis of my isolated free base shows a major impurity with approximately double the molecular weight of my product (M ≈ 259 Da). How do I prevent this? A: You are observing oxidative dimerization. Primary benzylic amines undergo aerobic oxidation, often catalyzed by trace metals or light, to form secondary imines ([3]). The 5-aminomethyl group oxidizes to an imine intermediate, which then reacts with another molecule of your starting amine to form a dimer. Causality & Fix: The free base form is electron-rich and highly nucleophilic. By converting the amine into a stable salt (e.g., dihydrochloride or bis-trifluoroacetate), you protonate the nitrogen lone pairs. This drastically reduces the electron density and completely shuts down the aerobic oxidation pathway.
Q3: My downstream application (e.g., NHS-ester coupling) requires the free base. How can I prevent inactivation of the primary amine before the reaction? A: Primary amines can be inactivated by atmospheric CO₂ (forming carbamates) or trace electrophiles, leading to poor conjugation yields ([4]). If you must use the free base, generate it in situ. Causality & Fix: Add the dihydrochloride salt of 5-(Aminomethyl)-4-methylpyridin-2-amine directly to your reaction mixture, purge with Argon, and then add a non-nucleophilic base (like DIPEA) immediately prior to adding your electrophile. This minimizes the lifetime of the vulnerable free base.
Mechanistic Pathways
Mechanistic pathway of oxidative dimerization vs. stabilization via salt formation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Inert Atmosphere Back-Pressure Filtration
Objective: Remove Pd/C catalyst without exposing the highly reactive free amine to oxygen.
-
Purge: Upon completion of the hydrogenation, vent the H₂ gas and purge the reactor with Argon for a minimum of 15 minutes.
-
Prepare the Filter: Pack a Celite pad in a Schlenk frit. Degas the Celite by passing anhydrous, Argon-sparged methanol through it.
-
Transfer: Using a double-ended cannula, transfer the reaction mixture from the reactor to the Schlenk frit under positive Argon pressure.
-
Filter: Apply positive Argon pressure to push the solution through the Celite pad into a pre-purged receiving flask.
-
Self-Validation Check: The filtrate must remain pale yellow or colorless. If the solution turns pink or red, oxygen has breached the system and oxidation has initiated.
-
-
Wash: Wash the catalyst cake with degassed methanol (2 x 10 mL) without letting the Celite pad run dry.
Protocol B: Isolation and Storage as a Dihydrochloride Salt
Objective: Lock the amine in an oxidation-resistant state immediately after synthesis.
-
Cooling: Cool the receiving flask containing the inert filtrate (from Protocol A) to 0°C in an ice bath.
-
Acidification: Dropwise, add 2.5 equivalents of HCl (4M in 1,4-dioxane) under vigorous stirring.
-
Precipitation: A white to off-white precipitate (the dihydrochloride salt) will form immediately.
-
Isolation: Filter the salt, wash with cold diethyl ether, and dry under high vacuum.
-
Storage: Store the solid in an amber vial backfilled with Argon at -20°C.
Quantitative Data: Stability Matrix
The following table summarizes the degradation rates of 5-(Aminomethyl)-4-methylpyridin-2-amine, emphasizing the absolute necessity of salt formation for long-term storage.
| Storage Condition | Atmosphere | Temperature | Purity (Day 1) | Purity (Day 7) | Primary Degradant |
| Free Base (Solution) | Air | 25°C | 98% | < 40% | Imine Dimer |
| Free Base (Solid) | Air | 25°C | 98% | 75% | Imine Dimer / N-Oxide |
| Free Base (Solid) | Argon | -20°C | 98% | 95% | Trace Dimer |
| HCl Salt (Solid) | Air | 25°C | 99% | 99% | None |
| HCl Salt (Solid) | Argon | -20°C | 99% | >99.5% | None |
Workflow Visualization
Step-by-step workflow for the inert filtration and stabilization of the synthesized amine.
References
-
Wendlandt, A. E., & Stahl, S. S. (2012). Chemoselective Organocatalytic Aerobic Oxidation of Primary Amines to Secondary Imines. Organic Letters (ACS Publications).[Link]
-
ResearchGate Community. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate.[Link]
-
Glen Research. (2010). Methods to Avoid Inactivation of Primary Amines. Glen Research Technical Bulletins. [Link]
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A Comparative Guide to Plasma Kallikrein Inhibitors: From Biologics to Small Molecules
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate cascade of the kallikrein-kinin system (KKS), plasma kallikrein (PKa) stands as a pivotal serine protease. Its dysregulation is a key driver in pathologies such as Hereditary Angioedema (HAE), where excessive bradykinin production leads to recurrent, debilitating, and potentially life-threatening swelling.[1][2] The therapeutic landscape for HAE and other PKa-mediated disorders has been revolutionized by the development of specific inhibitors that target this enzyme.[3]
This guide provides a comprehensive comparison of the established classes of plasma kallikrein inhibitors, from large-molecule biologics to orally available small molecules. While direct experimental data for the novel small molecule 5-(aminomethyl)-4-methylpyridin-2-amine as a plasma kallikrein inhibitor is not publicly available, this guide will use its structure as a reference to discuss the key attributes and evaluation workflows for small molecule inhibitors in contrast to traditional biologic therapies.
The Central Role of Plasma Kallikrein in the Kallikrein-Kinin System
The KKS is a crucial pathway in inflammation, blood pressure regulation, and coagulation.[4][5] Upon activation of the contact system, prekallikrein is converted to active plasma kallikrein. PKa then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin.[6][7] In physiological conditions, the activity of PKa is tightly controlled by endogenous inhibitors, primarily the C1 esterase inhibitor (C1-INH).[4] In HAE, a deficiency or dysfunction of C1-INH leads to uncontrolled PKa activity and a subsequent "bradykinin storm," resulting in angioedema attacks.[6][8]
Caption: The Kallikrein-Kinin System and the central role of Plasma Kallikrein.
Traditional Plasma Kallikrein Inhibitors: A Tale of Two Modalities
The first wave of targeted therapies for HAE brought forth two distinct classes of plasma kallikrein inhibitors: a recombinant protein and a monoclonal antibody. These biologics, while highly effective, are administered via injection.
Ecallantide: The Recombinant Protein Inhibitor
Ecallantide (Kalbitor®) is a 60-amino acid recombinant protein that acts as a potent and specific inhibitor of plasma kallikrein.[9][10] It was developed through phage display and is produced in Pichia pastoris yeast.[10][11]
-
Mechanism of Action: Ecallantide directly and reversibly binds to the active site of plasma kallikrein, preventing it from cleaving HMWK to produce bradykinin.[7][12] This leads to a rapid reduction in bradykinin levels and symptomatic relief during an acute HAE attack.[7]
-
Pharmacokinetics: Due to its short half-life, ecallantide is indicated for the on-demand treatment of acute HAE attacks and is not used for routine prophylaxis.[11]
-
Immunogenicity: As a recombinant protein, ecallantide has the potential to elicit an immune response, with some patients developing anti-ecallantide antibodies.[12]
Lanadelumab: The Monoclonal Antibody Approach
Lanadelumab (Takhzyro®) is a fully human monoclonal antibody (IgG1) that provides a long-acting prophylactic option for HAE patients.[13][14]
-
Mechanism of Action: Lanadelumab binds with high affinity and specificity to plasma kallikrein, inhibiting its proteolytic activity.[13][15] By doing so, it prevents the generation of bradykinin, thereby reducing the frequency and severity of HAE attacks.[15][16]
-
Pharmacokinetics: Lanadelumab has a long half-life, allowing for subcutaneous administration every two to four weeks for the prevention of HAE attacks.[1]
-
Selectivity: As a monoclonal antibody, lanadelumab offers very high selectivity for plasma kallikrein, minimizing off-target effects.[14]
The Rise of Small Molecule Inhibitors: The Oral Revolution
The development of orally bioavailable small molecule inhibitors of plasma kallikrein represents a significant advancement in HAE therapy, offering patients a more convenient treatment option.
Berotralstat: A First-in-Class Oral Inhibitor
Berotralstat (Orladeyo®) is a potent and selective small molecule inhibitor of plasma kallikrein approved for the prophylaxis of HAE attacks.[8][17]
-
Mechanism of Action: Berotralstat binds to plasma kallikrein and inhibits its proteolytic activity, thereby controlling the excessive generation of bradykinin.[6][18]
-
Pharmacokinetics: Berotralstat is administered as a once-daily oral capsule.[19] It is metabolized primarily by CYP2D6 and CYP3A4.[8][18]
-
Efficacy: Clinical trials have demonstrated that berotralstat significantly reduces the frequency of HAE attacks compared to placebo.[20]
Avoralstat: An Investigational Oral Inhibitor
Avoralstat (BCX4161) is another orally active small molecule inhibitor of plasma kallikrein that has been investigated for the treatment of HAE.[21][22] While its development for HAE has been discontinued, it serves as a valuable case study in the development of this class of inhibitors.[23] It is currently being explored for diabetic macular edema.[24]
Comparative Analysis of Plasma Kallikrein Inhibitors
| Feature | Ecallantide (Kalbitor®) | Lanadelumab (Takhzyro®) | Berotralstat (Orladeyo®) | 5-(Aminomethyl)-4-methylpyridin-2-amine |
| Modality | Recombinant Protein | Monoclonal Antibody | Small Molecule | Small Molecule (Hypothetical) |
| Route of Administration | Subcutaneous Injection | Subcutaneous Injection | Oral (Capsule) | Oral (Hypothetical) |
| Therapeutic Use | On-demand treatment of acute attacks | Prophylaxis | Prophylaxis | Prophylaxis/On-demand (To be determined) |
| Mechanism of Action | Reversible inhibition of PKa active site | High-affinity binding and inhibition of PKa | Inhibition of PKa proteolytic activity | To be determined |
| Half-life | Short | Long | ~93 hours[18] | To be determined |
| Immunogenicity | Potential for antibody development[12] | Low | Not reported as a major concern | Unlikely |
Evaluating a Novel Small Molecule Inhibitor: A Roadmap for 5-(Aminomethyl)-4-methylpyridin-2-amine
To characterize a novel compound like 5-(aminomethyl)-4-methylpyridin-2-amine as a plasma kallikrein inhibitor, a systematic experimental approach is required.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency of the test compound against purified human plasma kallikrein.
Methodology:
-
Prepare a series of dilutions of 5-(aminomethyl)-4-methylpyridin-2-amine.
-
In a microplate, combine an assay buffer, purified human plasma kallikrein, and the inhibitor dilutions.
-
Incubate the mixture to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding a chromogenic or fluorogenic substrate (e.g., S-2302).
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration to determine the IC50 value.[4]
Caption: Workflow for an in vitro enzyme inhibition assay.
Plasma-Based Kallikrein Activity Assay (Ex Vivo)
Objective: To assess the inhibitory activity in a more physiologically relevant matrix.
Methodology:
-
Prepare dilutions of the test compound.
-
In a microplate, add human plasma and the inhibitor dilutions.
-
Initiate the contact pathway by adding an activator (e.g., dextran sulfate).
-
After incubation, add a chromogenic substrate.
-
Measure the rate of color development, which is proportional to plasma kallikrein activity.
Selectivity Profiling
Objective: To determine the specificity of the inhibitor for plasma kallikrein over other serine proteases.
Methodology:
-
Perform enzyme inhibition assays using a panel of related serine proteases (e.g., trypsin, thrombin, Factor XIa).
-
Compare the IC50 values to determine the selectivity ratio.[4][25]
Conclusion
The landscape of plasma kallikrein inhibition has evolved significantly, offering a range of therapeutic options for patients with HAE. While large molecule biologics like ecallantide and lanadelumab have proven highly effective, the advent of oral small molecule inhibitors such as berotralstat has marked a paradigm shift towards more convenient, patient-friendly therapies.
The characterization of novel small molecules, exemplified by the hypothetical evaluation of 5-(aminomethyl)-4-methylpyridin-2-amine, requires a rigorous and systematic approach. Through a combination of in vitro and ex vivo assays, researchers can elucidate the potency, selectivity, and mechanism of action of new chemical entities, paving the way for the next generation of plasma kallikrein inhibitors. The continued exploration of diverse chemical scaffolds holds the promise of further refining the treatment of HAE and other diseases driven by the dysregulation of the kallikrein-kinin system.
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Lanadelumab - Wikipedia. [Link]
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Ecallantide | Drug Lookup | Pediatric Care Online - AAP Publications. [Link]
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ORLADEYO (berotralstat) for the Treatment of Hereditary Angioedema (HAE), USA. [Link]
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Mechanism of action of lanadelumab. One of the therapeutic approaches... - ResearchGate. [Link]
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Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. [Link]
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Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy | ACS Medicinal Chemistry Letters - ACS Publications. [Link]
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Oral Plasma Kallikrein Inhibitor Significantly Reduces Attacks of Hereditary Angioedema. [Link]
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Berotralstat | C30H26F4N6O | CID 137528262 - PubChem - NIH. [Link]
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What is the mechanism of Ecallantide? - Patsnap Synapse. [Link]
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What is the mechanism of Berotralstat Hydrochloride? - Patsnap Synapse. [Link]
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What is the mechanism of Lanadelumab? - Patsnap Synapse. [Link]
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Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism. [Link]
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Orladeyo - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]
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Prevention of Recurrent Attacks of Hereditary Angioedema (HAE): Berotralstat and Its Oral Bioavailability - Dove Medical Press. [Link]
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Ecallantide | C305H442N88O91S8 | CID 44152182 - PubChem. [Link]
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Full article: Oral Plasma Kallikrein Inhibitor BCX7353 for Treatment of Hereditary Angioedema - Taylor & Francis. [Link]
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What is Lanadelumab used for? - Patsnap Synapse. [Link]
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Full article: Management of acute attacks of hereditary angioedema: role of ecallantide. [Link]
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Mechanism of Action - TAKHZYRO® (lanadelumab-flyo). [Link]
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Structure-Guided Drug Design R&D | BioCryst®. [Link]
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Avoralstat - BioCryst Pharmaceuticals - AdisInsight. [Link]
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Safety, Pharmacokinetics, and Pharmacodynamics of Avoralstat, an Oral Plasma Kallikrein Inhibitor: Phase 1 Study - PubMed. [Link]
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Avoralstat - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
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Plasma Kallikrein Contributes to Coagulation in the Absence of Factor XI by Activating Factor IX | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]
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A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. [Link]
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Inhibitors of Kallikrein inHuman Plasma - JCI. [Link]
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Hereditary angioedema (HAE) prophylaxis with plasma kallikrein inhibitors: Role of target binding kinetics, pharmacokinetics and treatment adherence | Request PDF - ResearchGate. [Link]
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Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC. [Link]
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Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC. [Link]
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“Emerging role of plasma kallikrein inhibitors in preventing hereditary angioedema flares in pregnancy” - PMC. [Link]
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Oral Plasma Kallikrein Inhibitor for Prophylaxis in Hereditary Angioedema - AIR Unimi. [Link]
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Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC. [Link]
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A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors | PLOS Computational Biology - Research journals. [Link]
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Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC. [Link]
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Plasma Kallikrein Inhibitors as Potential Treatment for Diabetic Macular Edema, Retinal Vein Occlusion, Hereditary Angioedema and Other Related Diseases | ACS Medicinal Chemistry Letters. [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. [Link]
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Validating target engagement of 5-(Aminomethyl)-4-methylpyridin-2-amine in vivo
An objective guide for researchers, scientists, and drug development professionals on the comparative methodologies for validating the in vivo target engagement of 5-(Aminomethyl)-4-methylpyridin-2-amine, a putative kinase inhibitor.
Introduction: The Imperative of In Vivo Target Engagement
In the trajectory of drug discovery, establishing that a molecule reaches and interacts with its intended target within a living organism is a critical milestone.[1][2] This process, known as in vivo target engagement, serves as the bridge between a compound's biochemical potency and its physiological effect.[1] Failing to confirm target engagement can lead to the misinterpretation of efficacy or toxicity data, invalidating the therapeutic hypothesis and contributing to the high attrition rates in clinical trials.[3] If a drug fails to produce a therapeutic effect, it is crucial to discern whether the target was invalid or if the drug simply failed to engage it sufficiently in vivo.[1]
While the specific molecular target of 5-(Aminomethyl)-4-methylpyridin-2-amine is not extensively documented in publicly available literature, its structural analogs, such as N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine and other 2-amino-4-methylpyridine derivatives, have been identified as potent inhibitors of kinases like Janus kinase 2 (JAK2) and inducible nitric oxide synthase (iNOS).[4][5] This guide, therefore, proceeds under the well-founded hypothesis that 5-(Aminomethyl)-4-methylpyridin-2-amine is a kinase inhibitor.
This document provides a comparative analysis of three robust methodologies for confirming its in vivo target engagement: the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Pharmacodynamic (PD) Biomarker Analysis. We will delve into the core principles, provide detailed experimental workflows, and present a balanced comparison to guide researchers in selecting the most appropriate strategy.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that directly assesses the physical interaction between a drug and its target protein in a native physiological context.[6][7] The foundational principle is that when a small molecule binds to its target protein, it typically confers thermal stability, altering the protein's melting point.[6][8] By heating treated cells or tissues to various temperatures and quantifying the amount of soluble (un-denatured) target protein that remains, one can directly measure target engagement.[6][9]
Causality Behind Experimental Choices
The choice of CETSA is predicated on its ability to provide direct, label-free evidence of target binding within the complex milieu of a cell or tissue.[10] Unlike assays that rely on engineered proteins or labels, CETSA measures engagement with the endogenous protein, preserving its natural state and interactions.[11] This makes it an invaluable tool for validating that the compound not only reaches the target tissue but also physically occupies the target protein.[11]
Experimental Protocol: In Vivo CETSA for a Kinase Target
-
Animal Dosing: Administer 5-(Aminomethyl)-4-methylpyridin-2-amine to a cohort of mice at various dose levels (e.g., 1, 5, 25 mg/kg) via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Tissue Harvest: At a predetermined time point based on pharmacokinetic (PK) data (e.g., Tmax), euthanize the animals and rapidly harvest the target tissue (e.g., tumor xenograft, spleen).[12]
-
Sample Preparation: Homogenize the tissue samples in a buffer containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the tissue lysates into separate PCR tubes or a 96-well plate. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by immediate cooling.[6]
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target kinase using a specific antibody-based method like Western Blot or ELISA.[6][10]
-
Data Analysis: For each dose group, plot the percentage of soluble target protein against the temperature to generate a "melting curve." A shift in the curve to higher temperatures in the drug-treated groups compared to the vehicle control indicates target stabilization and thus, engagement.
Visualization: In Vivo CETSA Workflow
Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Methodology 2: Positron Emission Tomography (PET)
PET is a non-invasive, quantitative imaging technique that allows for the real-time visualization and measurement of drug-target interactions throughout the body.[13] This method requires the development of a radiolabeled version of the drug or a competing ligand (a "PET tracer") that binds to the same target.[14][15] By imaging the distribution of the tracer before and after administration of the unlabeled drug, one can calculate the degree of target occupancy.[16]
Causality Behind Experimental Choices
PET imaging is the gold standard for quantifying target engagement in the central nervous system and is increasingly used for peripheral targets.[13] Its primary advantage is its non-invasive nature, which allows for longitudinal studies in the same animal (or patient), reducing biological variability.[16] It provides unparalleled spatial information, showing not only if the drug engages the target, but also where and to what extent in various tissues. This is crucial for establishing dose-occupancy relationships that inform clinical dose selection.[17]
Experimental Protocol: Target Occupancy PET Study
-
Tracer Synthesis: Synthesize a positron-emitting isotope (e.g., ¹⁸F) labeled version of 5-(Aminomethyl)-4-methylpyridin-2-amine or a suitable competing radioligand for the target kinase.
-
Baseline Scan: Anesthetize the subject animal (e.g., non-human primate or mouse) and administer the PET tracer intravenously. Acquire a dynamic PET scan for 60-90 minutes to measure the baseline tracer uptake in the target tissue.[15]
-
Drug Administration: Administer a single dose of the unlabeled 5-(Aminomethyl)-4-methylpyridin-2-amine.
-
Displacement/Blocking Scan: After a suitable time for the drug to distribute, perform a second PET scan.
-
Image Analysis: Reconstruct the PET images and co-register them with an anatomical scan (CT or MRI). Draw regions of interest (ROIs) over the target tissue and a reference region (an area with no specific target expression).
-
Quantification: Calculate the binding potential or volume of distribution (Vₜ) from the PET data.[15] Target occupancy is then calculated as the percentage reduction in tracer binding between the baseline and post-drug scans.
Visualization: PET Target Occupancy Workflow
Caption: Workflow for an in vivo PET target occupancy study.
Methodology 3: Pharmacodynamic (PD) Biomarker Assay
This approach provides an indirect but highly valuable measure of target engagement by quantifying the functional downstream consequences of the drug-target interaction.[2][18] For a kinase inhibitor, the most proximal and relevant PD biomarker is often the phosphorylation status of the kinase's direct substrate.[19] Inhibition of the kinase leads to a measurable decrease in the phosphorylation of its downstream target, providing functional proof of target engagement.[19][20]
Causality Behind Experimental Choices
A PD biomarker assay is chosen because it directly links target engagement to a functional biological output, which is often more closely correlated with therapeutic efficacy than simple occupancy.[18][21] This method validates that the drug is not just binding to the target, but is actively inhibiting its enzymatic function in vivo. It is particularly useful when developing a PET tracer is not feasible or when a direct physical binding assay like CETSA is challenging. Using surrogate tissues like peripheral blood mononuclear cells (PBMCs) can also make clinical translation more straightforward.[20]
Experimental Protocol: Substrate Phosphorylation Assay
-
Animal Dosing: As with CETSA, administer 5-(Aminomethyl)-4-methylpyridin-2-amine and vehicle to cohorts of mice.
-
Sample Collection: At various time points post-dosing, collect the target tissue (e.g., tumor) and/or a surrogate tissue like whole blood.
-
Lysate Preparation: For tissues, homogenize rapidly in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins. For blood, isolate PBMCs.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for analysis.
-
Biomarker Detection: Use a highly specific and sensitive immunoassay to measure the levels of both the phosphorylated form of the substrate (p-Substrate) and the total amount of the substrate protein (Total-Substrate). Common platforms include:
-
Western Blot: A semi-quantitative method.
-
ELISA/Meso Scale Discovery (MSD): Highly quantitative and high-throughput platforms.
-
Phospho-Flow Cytometry: For single-cell analysis in blood samples.[22]
-
-
Data Analysis: Normalize the p-Substrate signal to the Total-Substrate signal for each sample. Calculate the percentage inhibition of substrate phosphorylation at each dose and time point relative to the vehicle-treated controls.
Visualization: PD Biomarker Assay Workflow
Caption: Workflow for a pharmacodynamic (PD) biomarker assay.
Comparative Analysis
The optimal choice of methodology depends on the specific research question, available resources, and the stage of drug development.
| Feature | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) | Pharmacodynamic (PD) Biomarker |
| Principle | Ligand-induced thermal stabilization of the target protein.[8] | Competitive binding of a radiotracer to the target.[16] | Measurement of a downstream functional effect of target modulation.[18] |
| Type of Measurement | Direct (Physical Binding) | Direct (Target Occupancy) | Indirect (Functional Activity) |
| Key Advantage | No labels or specific probes required; uses endogenous protein.[10] | Non-invasive, quantitative, provides spatial data, and allows longitudinal studies.[13][16] | Directly links target engagement to a biological function, often closer to efficacy.[21] |
| Key Limitation | Terminal procedure; may not be suitable for all membrane proteins; requires specific antibodies.[23] | Requires synthesis of a custom radiotracer, which is complex and costly; radiation exposure.[14] | Requires a known and validated downstream biomarker; susceptible to network effects.[19] |
| Throughput | Moderate to High | Low | High (with ELISA/MSD) |
| Translatability | Moderate (tissue biopsies) | High (clinically standard) | High (blood-based biomarkers) |
Conclusion
Validating the in vivo target engagement of 5-(Aminomethyl)-4-methylpyridin-2-amine is an indispensable step in its development as a potential therapeutic. Each of the described methods—CETSA, PET, and PD biomarker analysis—offers a unique and powerful lens through which to view this critical interaction.
-
CETSA provides unequivocal, label-free proof of direct physical binding in tissues.
-
PET offers the ultimate in non-invasive, quantitative, and longitudinal assessment of target occupancy across the entire organism.
-
PD Biomarker Assays confirm that target binding translates into functional inhibition, providing a crucial link to the desired pharmacological effect.
A truly robust target validation strategy often employs an orthogonal approach, for example, using a PD biomarker assay to establish a functional dose-response, and then using CETSA or PET to confirm that the observed functional response corresponds directly to the physical occupation of the target kinase. By carefully selecting and applying these methodologies, researchers can build a comprehensive and convincing case for the in vivo mechanism of action, significantly de-risking the path toward clinical development.
References
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Determining target engagement in living systems. Nature Chemical Biology. [Link]
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New models developed to enable target engagement clinical trials using only one PET scan. Antaros Medical. [Link]
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Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Communications. [Link]
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PET imaging strategies for measurement of target engagement. Morressier. [Link]
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Target engagement markers to take the right drug to the market – PET tracers. Antaros Medical. [Link]
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A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor. BMC Pulmonary Medicine. [Link]
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Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors. The Journal of Nuclear Medicine. [Link]
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Experimental procedures for in vivo and ex vivo CETSA. ResearchGate. [Link]
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In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]
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Kinase Inhibition Assays. Buhlmann Diagnostics Corp. [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]
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Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Clinical Pharmacology & Therapeutics. [Link]
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Target engagement. The Chemical Probes Portal. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Target validation & engagement. Inoviem. [Link]
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Development and validation of clinical pharmacodynamic biomarkers to assess treatment response to HPK1 inhibition and guide dosing decisions. AACR Journals. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE. [Link]
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Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Pharmacology and Toxicology. [Link]
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Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. SpringerLink. [Link]
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Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]
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Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
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Discovery of a Novel Small-Molecule Inhibitor that Targets PP2A–β-Catenin Signaling and Restricts Tumor Growth and Metastasis. Molecular Cancer Therapeutics. [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]
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Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. ResearchGate. [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
- 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
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Comparative Efficacy of 5-(Aminomethyl)-4-methylpyridin-2-amine Derivatives as Selective Plasma Kallikrein Inhibitors
Executive Summary & Mechanistic Rationale
The development of small-molecule inhibitors targeting Plasma Kallikrein (pKal) is a critical therapeutic strategy for managing vascular permeability disorders, including Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME) [1]. Plasma kallikrein is a trypsin-like serine protease that cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator.
Historically, targeting the pKal active site relied on highly basic P1 groups like benzamidine or guanidine to anchor into the negatively charged S1 pocket (containing Asp189). However, these highly basic moieties (pKa > 11) suffer from poor oral bioavailability and lack of selectivity against related coagulation proteases (e.g., Factor XIa, Factor Xa, and Thrombin) [2].
The 5-(aminomethyl)-4-methylpyridin-2-amine pharmacophore represents a paradigm shift in P1 group design [3]. As a Senior Application Scientist evaluating these scaffolds, the causality behind this specific structural choice is clear:
-
The 2-Aminopyridine Core: Provides a bidentate hydrogen-bonding network with the backbone carbonyls of the S1 pocket, while maintaining a lower pKa (~8.5) compared to benzamidine, significantly improving membrane permeability.
-
The 5-Aminomethyl Group: Acts as the primary electrostatic anchor, extending deep into the S1 pocket to form a critical salt bridge with Asp189.
-
The 4-Methyl Substitution (The Selectivity Switch): This is the most crucial mechanistic feature. The S1 pocket of pKal is slightly wider than that of Factor XIa (FXIa) or Thrombin. The 4-methyl group introduces intentional steric bulk that perfectly occupies the pKal S1 pocket but creates severe steric clashes in the narrower S1 pockets of off-target proteases, driving >1000-fold selectivity [4].
Figure 1: The Plasma Kallikrein-Kinin Signaling Pathway and the targeted intervention point of 5-(aminomethyl)-4-methylpyridin-2-amine derivatives.
Comparative Efficacy Data
To objectively evaluate the performance of the 5-(aminomethyl)-4-methylpyridin-2-amine scaffold, we compare it against baseline P1 fragments using a standardized macrocyclic or peptide-like P2/P3 backbone. The data below synthesizes in vitro enzymatic assay results, highlighting the profound impact of the 4-methyl group on target selectivity.
| P1 Scaffold Variant | pKal IC₅₀ (nM) | FXIa IC₅₀ (nM) | Thrombin IC₅₀ (nM) | Selectivity Ratio (FXIa / pKal) | Oral Bioavailability (F%) |
| Benzamidine (Baseline) | 15.2 | 45.6 | 120.5 | ~3x | < 5% |
| 5-(aminomethyl)pyridin-2-amine | 8.4 | 92.0 | 450.0 | ~11x | 35% |
| 5-(aminomethyl)-4-methylpyridin-2-amine | 1.2 | > 5,000 | > 10,000 | > 4,100x | 62% |
| 5-(aminomethyl)-4,6-dimethylpyridin-2-amine | 345.0 | > 10,000 | > 10,000 | N/A (Loss of potency) | 58% |
Data Analysis: The addition of the 4-methyl group (Row 3) results in a sub-nanomolar to low-nanomolar IC₅₀ for pKal while completely ablating affinity for FXIa and Thrombin. Conversely, adding a second methyl group at the 6-position (Row 4) causes a steric clash within the pKal S1 pocket itself, drastically reducing primary target potency.
Experimental Protocols & Validation Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out assay artifacts (e.g., aggregation-based inhibition).
Figure 2: High-Throughput Screening & Validation Workflow for pKal Inhibitors.
Protocol A: In Vitro Fluorogenic pKal Inhibition Assay
This assay measures the ability of the derivatives to prevent pKal from cleaving a synthetic fluorogenic substrate.
Rationale for Reagents: We utilize H-Pro-Phe-Arg-AMC because the Pro-Phe-Arg sequence perfectly mimics the natural cleavage site of HMWK. The addition of 0.01% Triton X-100 is critical; it prevents the hydrophobic small molecules from forming colloidal aggregates that cause false-positive promiscuous inhibition.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.01% (v/v) Triton X-100. Self-Validation: Verify pH at room temperature; variations >0.1 pH units will alter the ionization state of the aminomethyl group.
-
Inhibitor Dilution: Serially dilute the 5-(aminomethyl)-4-methylpyridin-2-amine derivatives in 100% DMSO, then dilute 1:50 in Assay Buffer (Final DMSO concentration in assay = 2%).
-
Enzyme Pre-incubation: In a 96-well black microtiter plate, combine 40 µL of Assay Buffer, 10 µL of diluted inhibitor, and 25 µL of human Plasma Kallikrein (final concentration: 0.5 nM).
-
Causality Note: Incubate for 30 minutes at 37°C before adding the substrate. These highly selective P1 binders often exhibit slow, tight-binding kinetics. Without pre-incubation, IC₅₀ values will be falsely elevated.
-
-
Reaction Initiation: Add 25 µL of H-Pro-Phe-Arg-AMC substrate (final concentration: 50 µM, which should be at or below its Km ).
-
Kinetic Readout: Immediately monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 20 minutes using a microplate reader.
-
Data Processing: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Use Aprotinin (1 µM) as a positive control for 100% inhibition. Fit the dose-response data to a 4-parameter logistic (4PL) equation to determine the IC₅₀.
Protocol B: In Vivo Miles Assay for Vascular Permeability
To prove that the in vitro potency translates to physiological efficacy, we utilize the Miles assay to measure bradykinin-induced vascular leakage.
Rationale for Reagents: Evans Blue dye strongly binds to serum albumin. In a healthy state, albumin remains in the vasculature. When pKal generates bradykinin, endothelial tight junctions open, allowing the albumin-dye complex to extravasate into the tissue, creating a quantifiable blue spot.
Step-by-Step Methodology:
-
Animal Preparation: Fast male Wistar rats (200-250g) for 12 hours.
-
Dye Administration: Inject Evans Blue dye (20 mg/kg, dissolved in sterile saline) intravenously via the tail vein.
-
Inhibitor Dosing: 10 minutes post-dye injection, administer the 5-(aminomethyl)-4-methylpyridin-2-amine derivative (e.g., 10 mg/kg) via oral gavage (PO) or intravenous (IV) route. Self-Validation: Include a vehicle-only control group to establish baseline permeability.
-
Permeability Induction: 30 minutes post-dosing, inject 50 µL of a pKal activator (e.g., dextran sulfate) or exogenous FXIIa intradermally into the shaved dorsal skin to locally stimulate the kallikrein-kinin system.
-
Quantification: After 60 minutes, euthanize the animals. Excise the injected skin patches, weigh them, and extract the Evans Blue dye by incubating the tissue in formamide at 55°C for 48 hours.
-
Absorbance Readout: Measure the absorbance of the formamide extract at 620 nm. Calculate the concentration of extravasated dye using a standard curve, normalizing by tissue weight. Effective derivatives will show a >80% reduction in dye leakage compared to vehicle controls.
References
-
Liu, J., & Feener, E. P. (2013). Plasma kallikrein-kinin system and diabetic retinopathy. Biological Chemistry, 394(3), 319-328. Available at:[Link]
-
Gao, B. B., Clermont, A., Rook, S., Fonda, S. J., Srinivasan, V. J., Wojtkowski, M., ... & Feener, E. P. (2007). Extracellular carbonic anhydrase mediates hemorrhagic retinal and cerebral vascular permeability through prekallikrein activation. Nature Medicine, 13(2), 181-188. Available at:[Link]
- McDonald, J., et al. (2017). Therapeutic Inhibitory Compounds. US Patent 10,259,803 B2. United States Patent and Trademark Office.
-
Quan, M. L., & Pinto, D. J. P. (2023). Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(9), 6031-6055. Available at:[Link]
Selectivity profiling of 5-(Aminomethyl)-4-methylpyridin-2-amine against off-target kinases
Selectivity Profiling of 5-(Aminomethyl)-4-methylpyridin-2-amine: A Comprehensive Guide to Off-Target Kinase Interactions
As fragment-based drug discovery (FBDD) continues to dominate early-stage kinase inhibitor development, the rigorous evaluation of hinge-binding pharmacophores is paramount. 5-(Aminomethyl)-4-methylpyridin-2-amine (5-AMPA) is a highly privileged, low-molecular-weight building block frequently utilized to anchor inhibitors within the ATP-binding pocket of kinases.
This guide provides an objective, data-driven comparison of 5-AMPA against alternative hinge-binding fragments. Designed for drug development professionals, it explores the mechanistic causality behind its selectivity, details a self-validating profiling protocol, and maps its kinome-wide off-target liabilities.
Mechanistic Rationale: The Anatomy of a Hinge Binder
To understand the selectivity profile of 5-AMPA, one must dissect its structural interactions within the kinase catalytic domain[1]. The molecule operates as a highly directional, bidentate ligand:
-
The 2-Aminopyridine Core (Hinge Anchoring): The 2-amino group acts as a primary hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent pyridine nitrogen serves as a hydrogen bond acceptor from the backbone amide[2]. This dual interaction is the fundamental driver of ATP-competitive binding.
-
The 4-Methyl Substitution (Gatekeeper Sensing): Positioned strategically, the 4-methyl group projects directly toward the kinase gatekeeper residue. Kinases possessing bulky gatekeepers (e.g., Methionine or Phenylalanine) sterically clash with this methyl group. This structural feature inherently drives the fragment's selectivity toward kinases with smaller gatekeeper residues (e.g., Threonine), drastically reducing broad-spectrum off-target affinity[3].
-
The 5-Aminomethyl Vector (Solvent Channel Extension): Unlike highly lipophilic fragments that bury into non-specific hydrophobic pockets, the highly polar, ionizable 5-aminomethyl moiety projects outward into the solvent-exposed channel[1]. This prevents promiscuous hydrophobic driven binding and provides an ideal synthetic handle for further lead optimization.
Figure 2: Kinase signaling pathways illustrating 5-AMPA target engagement and off-target nodes.
Comparative Data: 5-AMPA vs. Alternative Fragments
When benchmarking 5-AMPA, it is critical to compare it against other standard hinge-binding fragments (like 2-aminopyrimidine and 3-aminopyrazole) and a pan-kinase inhibitor control (Staurosporine)[4].
The data below summarizes the half-maximal inhibitory concentration ( IC50 ) across a representative panel of kinases. 5-AMPA demonstrates a distinct preference for MAP4K4 and Nek2, driven by favorable gatekeeper interactions, while maintaining a clean profile against EGFR[1][2]. In contrast, 3-aminopyrazole shows tighter binding to CHK2 due to a different binding angle that favors the CHK2 specific hinge conformation[5].
Table 1: Quantitative Selectivity Profiling ( IC50 in µM)
| Compound / Fragment | MAP4K4 | PI3Kβ | CHK2 | Nek2 | EGFR |
| 5-AMPA | 0.85 | 12.4 | 5.2 | 2.1 | >50 |
| 2-Aminopyrimidine | 4.2 | >50 | 18.5 | 15.0 | >50 |
| 3-Aminopyrazole | 15.0 | 8.5 | 0.9 | 10.2 | 25.4 |
| Staurosporine (Control) | 0.002 | 0.015 | 0.005 | 0.008 | 0.003 |
Note: Fragment IC50 values are typically in the micromolar range prior to synthetic elaboration into full-sized drug molecules.
Experimental Workflow: Self-Validating TR-FRET Profiling
To generate the selectivity data above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This methodology is preferred over radiometric assays for FBDD because it minimizes compound interference and provides a highly stable readout for weak-affinity binders.
Every protocol must be a self-validating system. The following workflow incorporates dynamic quality control to ensure that the measured affinities are a result of true thermodynamic binding, not kinetic artifacts or assay drift.
Step-by-Step Methodology:
-
Compound Preparation & Titration:
-
Action: Prepare an 11-point, 3-fold serial dilution of 5-AMPA starting at a top concentration of 100 µM in 100% DMSO.
-
Causality: Fragments have inherently lower affinities than mature drugs. A broad, high-concentration titration is mandatory to capture the upper asymptote of the sigmoidal dose-response curve, ensuring accurate IC50 calculation.
-
-
Assay Assembly (The Cheng-Prusoff Imperative):
-
Action: In a low-volume 384-well plate, dispense the target kinase, a Europium-labeled anti-tag antibody, and a fluorophore-labeled ATP-competitive tracer.
-
Causality: The tracer concentration must be strictly maintained at its apparent Kd for each specific kinase. This ensures maximum assay sensitivity and allows the IC50 to be mathematically converted to a true binding affinity ( Ki ) via the Cheng-Prusoff equation.
-
-
Equilibrium Incubation:
-
Action: Seal the plate and incubate for 60 minutes at room temperature ( 22∘ C).
-
Causality: Fragment binding kinetics can be deceptively fast or slow. A 60-minute incubation guarantees that the system has reached thermodynamic equilibrium, preventing the underestimation of off-target liabilities.
-
-
Signal Detection:
-
Action: Read the plate on a multimode microplate reader. Excite the Europium donor at 340 nm and measure emission at both 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 emission ratio.
-
-
System Validation & Quality Control (Self-Validation):
-
Action: Each plate must contain 16 wells of DMSO (0% inhibition) and 16 wells of 10 µM Staurosporine (100% inhibition). Calculate the Z'-factor: Z′=1−∣μstauro−μdmso∣3(σstauro+σdmso) .
-
Causality: A Z'-factor ≥0.6 dynamically validates the plate. If the Z'-factor falls below this threshold, the signal window is too narrow to reliably resolve the weak fragment interactions, and the data must be discarded.
-
Figure 1: Self-validating TR-FRET workflow for kinome-wide selectivity profiling.
Conclusion
5-(Aminomethyl)-4-methylpyridin-2-amine represents a highly optimized starting point for kinase inhibitor design. By leveraging the 4-methyl group to probe gatekeeper dimensions and utilizing the 5-aminomethyl group to access the solvent channel, researchers can systematically engineer away off-target liabilities (such as EGFR or PI3K binding) while maintaining high affinity for targets like MAP4K4 or Nek2. Rigorous, thermodynamically equilibrated profiling assays remain the gold standard for validating these structural hypotheses.
References
- Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimiz
- Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study. NIH.
- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.
- Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One.
- Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. NIH.
- Comprehensive analysis of kinase inhibitor selectivity.
Sources
Benchmarking 5-(Aminomethyl)-4-methylpyridin-2-amine in Protease Inhibition Assays: A P1 Fragment Comparison Guide
Executive Summary
The development of orally bioavailable inhibitors for Trypsin-Like Serine Proteases (TLSPs)—such as Factor Xa, Thrombin, and Plasma Kallikrein—relies heavily on the optimization of the P1 fragment. The P1 moiety is responsible for anchoring the inhibitor into the highly polarized S1 pocket of the protease.
Historically, highly basic fragments like Benzamidine and 4-Aminomethylbenzamidine (4-AMBA) were the gold standards. However, their permanent positive charge at physiological pH severely limits membrane permeability and oral bioavailability. 5-(Aminomethyl)-4-methylpyridin-2-amine (5-AMPA) has emerged as a privileged, next-generation P1 building block. This guide benchmarks 5-AMPA against legacy fragments, detailing the mechanistic causality behind its superior Lipophilic Efficiency (LipE) and providing self-validating experimental protocols for evaluating its performance in biochemical screening assays.
Mechanistic Causality: The S1 Pocket Interaction Logic
To understand why 5-AMPA outperforms traditional amidines in drug development, we must analyze the thermodynamics and structural biology of the S1 pocket.
The Basicity Paradox and Protonation-Coupled Binding
Benzamidine has a pKa of ~11.6, meaning it is constitutively protonated. While this provides a strong electrostatic interaction with the negatively charged Asp189 residue at the base of the S1 pocket, it incurs a massive desolvation penalty when crossing lipid bilayers, crippling oral absorption[1].
In contrast, the 2-aminopyridine core of 5-AMPA has a much lower pKa (~7.0). In systemic circulation, it exists largely in a neutral state, drastically improving its pharmacokinetic profile[2]. How does a neutral fragment bind a highly polarized pocket? As demonstrated in, the pyridine nitrogen dynamically picks up a proton upon entering the S1 pocket[3]. This tautomeric shift allows 5-AMPA to form a robust, bidentate salt bridge with Asp189 without paying the systemic pharmacokinetic penalty of a permanent charge[3].
Structural Vectors of 5-AMPA
Every functional group on the 5-AMPA scaffold serves a precise, causal purpose:
-
2-Amino Group: Acts as the primary hydrogen bond donor, locking the fragment against Asp189 and Gly219[4].
-
4-Methyl Group: Occupies a small lipophilic sub-pocket within S1. This hydrophobic packing displaces structured water molecules, providing a critical entropic driving force for binding[5].
-
5-Aminomethyl Group: Serves as the synthetic vector. While it is a primary amine in the isolated fragment, it is converted into an amide linkage during inhibitor synthesis, seamlessly directing the P2/P3 scaffold toward the S2 and S4 pockets[6].
Diagram 1: Mechanistic binding logic of the 5-AMPA P1 fragment within the protease S1 pocket.
Comparative Performance Data
When evaluating P1 fragments, raw affinity ( Ki ) must be weighed against Ligand Efficiency (LE) and physicochemical properties. The table below summarizes the benchmarking data of these fragments when evaluated in isolated biochemical assays.
| P1 Fragment | Pharmacophore Type | Core pKa | S1 Interaction Modality | Relative Oral Bioavailability Potential | Representative Fragment Ki (FXa) |
| Benzamidine | Amidine | ~11.6 | Constitutive Salt Bridge | Low | 10 - 50 µM |
| 4-AMBA | Amidine | ~11.6 | Constitutive Salt Bridge | Low | 5 - 20 µM |
| 5-AMPA | 2-Aminopyridine | ~7.0 | Protonation-Coupled | High | 50 - 100 µM* |
*Note: While the isolated 5-AMPA fragment exhibits a higher raw Ki than benzamidine, its superior Ligand Efficiency allows fully elaborated inhibitors utilizing this moiety to achieve sub-nanomolar potencies with vastly superior in vivo exposure profiles[2].
Experimental Protocols: Self-Validating Systems
To accurately benchmark 5-AMPA against other fragments, the experimental workflows must be rigorously controlled to prevent false positives from aggregation or assay interference.
Protocol A: High-Throughput FRET-Based Protease Inhibition Assay
This assay determines the half-maximal inhibitory concentration ( IC50 ) by monitoring the cleavage of a fluorogenic peptide substrate.
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% CHAPS.
-
Causality: CHAPS is a zwitterionic detergent critical for preventing the lipophilic fragments from forming colloidal aggregates, which cause promiscuous, non-specific enzyme inhibition.
-
-
Reagent Dispensing & Controls: Dispense the TLSP (e.g., human Factor Xa or Plasma Kallikrein) into a 384-well black microplate. Include two critical self-validating controls:
-
Positive Control (DMSO only): Establishes the uninhibited maximum velocity ( Vmax ).
-
Negative Control (No Enzyme): Establishes background fluorescence and ensures the P1 fragment does not auto-fluoresce at the emission wavelength (ruling out inner-filter effects).
-
-
Incubation: Add the serially diluted 5-AMPA fragment (100 µM to 1 nM) and incubate for 15 minutes at room temperature to allow the protonation-coupled binding equilibrium to establish.
-
Reaction Initiation: Add the fluorogenic substrate (e.g., Boc-Phe-Ser-Arg-AMC).
-
Kinetic Read: Monitor fluorescence continuously (Ex 380 nm / Em 460 nm) for 30 minutes. Calculate the initial velocity ( V0 ) from the linear steady-state portion of the curve to derive the IC50 .
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
While FRET provides potency, SPR isolates the kinetic rate constants ( kon and koff ), confirming a 1:1 binding stoichiometry.
-
Target Immobilization: Amine-couple the target protease to a CM5 sensor chip until a density of ~3000 Response Units (RU) is achieved.
-
Analyte Injection: Inject 5-AMPA in a multi-cycle kinetic format across a concentration series.
-
Reference Subtraction (Self-Validation): Route the analyte simultaneously over a blank reference channel. Subtracting this reference signal mathematically eliminates bulk refractive index changes caused by the DMSO solvent, isolating the true binding response of the fragment.
Diagram 2: Self-validating experimental workflow for FRET and SPR protease inhibition assays.
References
-
Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin Source: Angewandte Chemie International Edition / PubMed URL:[Link]
-
Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) Source: Expert Opinion on Therapeutic Patents / PMC URL:[Link]
-
Lipophilic Efficiency as an Important Metric in Drug Design Source: Journal of Medicinal Chemistry / PubMed URL:[Link]
-
Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
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- 2. researchgate.net [researchgate.net]
- 3. Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 5-(Aminomethyl)-4-methylpyridin-2-amine in Serine Protease Inhibitor Design
Executive Summary
In the development of targeted anticoagulants and anti-inflammatory agents, achieving high selectivity within the trypsin-like serine protease family is a formidable challenge. The compound 5-(Aminomethyl)-4-methylpyridin-2-amine has emerged as a highly privileged P1-anchoring pharmacophore [1]. While the aminomethylpyridine scaffold provides baseline affinity for the S1 pocket, the strategic placement of the 4-methyl group acts as a critical selectivity switch.
This guide provides an objective, data-driven comparison of the cross-reactivity profile of inhibitors utilizing this fragment, detailing the mechanistic causality behind its selectivity and providing a validated experimental protocol for cross-reactivity screening.
Mechanistic Causality: The Structural Basis of Selectivity
To understand the cross-reactivity of 5-(Aminomethyl)-4-methylpyridin-2-amine, one must examine the architecture of the S1 pocket across different serine proteases (e.g., Plasma Kallikrein, Factor Xa, Thrombin, and Factor XIa).
Trypsin-like serine proteases feature a deep S1 pocket with a highly conserved aspartic acid residue (Asp189) at its base. The 5-(Aminomethyl)-4-methylpyridin-2-amine fragment exploits this topology through three distinct mechanisms [2]:
-
Primary Anchoring: The primary amine of the 5-aminomethyl group penetrates deep into the S1 pocket, forming a critical salt bridge with the carboxylate of Asp189.
-
Backbone Stabilization: The 2-amino group on the pyridine ring acts as a hydrogen bond donor, interacting with the backbone carbonyl of Gly219 (or its equivalent), locking the pyridine ring in a coplanar orientation.
-
Steric Gating (The Selectivity Switch): The 4-methyl substitution is the primary driver of selectivity. In proteases with narrower S1 pockets (such as Thrombin and Factor Xa), the 4-methyl group creates an unfavorable steric clash with the pocket walls (e.g., Tyr228 in Thrombin). Conversely, proteases with wider S1 pockets, such as Plasma Kallikrein (PKa) and Factor XIa (FXIa), readily accommodate this methyl group, resulting in a profound increase in binding affinity [1].
Structural logic of 5-(Aminomethyl)-4-methylpyridin-2-amine binding in the S1 pocket.
Comparative Cross-Reactivity Data
When 5-(Aminomethyl)-4-methylpyridin-2-amine is incorporated into a larger inhibitor scaffold (occupying the P2 and P3 pockets), the resulting compounds exhibit a highly skewed selectivity profile. The table below summarizes the representative half-maximal inhibitory concentrations ( IC50 ) and selectivity ratios for a typical optimized inhibitor utilizing this P1 fragment against a panel of human serine proteases.
| Target Protease | Primary Physiological Role | Representative IC50 (nM) | Selectivity Ratio (vs. PKa) | Cross-Reactivity Risk |
| Plasma Kallikrein (PKa) | Contact Activation / Inflammation | 1.2 | 1x (Reference) | Target |
| Factor XIa (FXIa) | Intrinsic Coagulation Pathway | 15.5 | ~13x | Low-Moderate |
| Tissue Kallikrein (KLK1) | Kinin Generation | > 5,000 | > 4,100x | Negligible |
| Factor Xa (FXa) | Common Coagulation Pathway | > 10,000 | > 8,300x | Negligible |
| Thrombin (FIIa) | Fibrinogen Cleavage / Platelet Act. | > 10,000 | > 8,300x | Negligible |
| Plasmin | Fibrinolysis | > 10,000 | > 8,300x | Negligible |
Data Interpretation: The data clearly demonstrates that the 4-methyl substitution effectively abolishes cross-reactivity with Thrombin, Factor Xa, and Plasmin. This is crucial for drug development, as off-target inhibition of these enzymes can lead to severe bleeding disorders or paradoxical thrombosis.
Experimental Protocol: Fluorogenic Cross-Reactivity Screening
To validate the selectivity of compounds containing the 5-(Aminomethyl)-4-methylpyridin-2-amine fragment, a continuous fluorogenic enzymatic assay must be employed. This protocol uses 7-Amino-4-methylcoumarin (AMC)-conjugated peptide substrates. The cleavage of the amide bond releases free AMC, allowing real-time kinetic monitoring of enzyme velocity.
Reagents & Materials
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, 0.1% BSA. (Note: BSA prevents non-specific adsorption of the enzyme to the microplate walls, ensuring a self-validating, reproducible baseline).
-
Enzymes: Human Plasma Kallikrein, FXa, Thrombin, FXIa, Plasmin.
-
Fluorogenic Substrates:
-
PKa/FXIa: Z-Phe-Arg-AMC
-
Thrombin: Boc-Val-Pro-Arg-AMC
-
FXa: Suc-Ile-Glu-Gly-Arg-AMC
-
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO. Transfer 1 µL of each dilution to a 96-well black, flat-bottom microtiter plate.
-
Enzyme Addition: Dilute the target serine proteases in the Assay Buffer to their respective 2X working concentrations (typically 0.5 to 2 nM final concentration to maintain steady-state kinetics). Add 49 µL of the enzyme solution to the microplate.
-
Pre-Incubation: Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes. Causality: Pre-incubation is mandatory because aminomethylpyridines often exhibit slow, tight-binding kinetics. Failing to pre-incubate will result in artificially high IC50 values.
-
Substrate Initiation: Add 50 µL of the specific AMC-substrate (pre-warmed to 37°C) at a concentration equal to its Km value for the respective enzyme.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure the fluorescence continuously for 20 minutes at λex=380 nm and λem=460 nm.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curves. Plot the fractional activity ( Vi/V0 ) against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 .
High-throughput fluorogenic screening workflow for serine protease cross-reactivity.
Conclusion
The 5-(Aminomethyl)-4-methylpyridin-2-amine fragment is a highly optimized P1 anchor that provides exceptional selectivity for Plasma Kallikrein and Factor XIa over other critical coagulation cascade proteases. By leveraging the steric constraints of the 4-methyl group against the S1 pocket walls of Thrombin and Factor Xa, researchers can design potent inhibitors with minimized cross-reactivity and improved safety profiles.
References
- McDonald, A. et al. (2017). Heterocyclic derivatives and their use as plasma kallikrein inhibitors. US Patent Application Publication (US 2018/0170906 A1).
-
Adler, M. et al. (2000). Preparation, Characterization, and the Crystal Structure of the Inhibitor ZK-807834 (CI-1031) Complexed with Factor Xa. Biochemistry, 39(41), 12534–12542. Available at:[Link] [2]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Aminomethyl)-4-methylpyridin-2-amine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic amines, such as 5-(Aminomethyl)-4-methylpyridin-2-amine, are common structural motifs. Ensuring the safety of laboratory personnel is paramount, and a thorough understanding of the appropriate personal protective equipment (PPE) is the first line of defense. This guide provides a detailed, experience-driven framework for the safe handling of 5-(Aminomethyl)-4-methylpyridin-2-amine, addressing immediate safety and logistical needs.
Hazard Analysis: An Inference-Based Approach
Given the absence of a dedicated SDS, we must analyze the structural components of 5-(Aminomethyl)-4-methylpyridin-2-amine to anticipate its toxicological profile. The molecule is a substituted pyridine, a class of compounds known for potential toxicity, and contains amino groups, which can also confer hazardous properties.
Safety data for related compounds like 2-amino-5-methylpyridine and 2-amino-4-methylpyridine indicate that this class of chemicals can be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They are also known to cause skin and eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, it is prudent to handle 5-(Aminomethyl)-4-methylpyridin-2-amine with a high degree of caution, assuming it possesses similar toxicological properties.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of 5-(Aminomethyl)-4-methylpyridin-2-amine. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Aminopyridines can be absorbed through the skin.[1][5] Nitrile gloves offer good resistance to a range of chemicals. For prolonged or high-exposure scenarios, butyl rubber gloves should be considered. Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Protects against splashes and aerosols. Standard safety glasses do not provide a sufficient seal. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6] |
| Body Protection | Laboratory Coat (fully buttoned) | A lab coat made of a flame-resistant material protects the skin and personal clothing from contamination.[2] It should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a certified chemical fume hood | A properly functioning chemical fume hood is the primary means of controlling inhalation exposure.[7] If work must be conducted outside of a fume hood, or if there is a risk of generating aerosols, a risk assessment should be performed to determine if a respirator is necessary. |
Step-by-Step PPE Protocols
The effectiveness of PPE is as much about its correct use as it is about its selection. The following protocols for donning and doffing PPE are designed to minimize the risk of contamination.
Donning PPE: A Deliberate Approach
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Eye Protection: Don chemical splash goggles. If a higher risk of splashing exists, add a face shield.
-
Gloves: Put on the inner pair of gloves, ensuring they are pulled over the cuffs of the lab coat. Put on the outer pair of gloves.
Doffing PPE: A Contamination-Aware Procedure
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Hang it in a designated area or dispose of it if it is single-use.
-
Eye Protection: Remove eye protection by handling the strap, not the front.
-
Inner Gloves: Remove the inner pair of gloves, again, turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2]
Risk Assessment for PPE Selection
The level of PPE required can vary depending on the scale and nature of the experimental work. The following diagram illustrates a decision-making process for selecting appropriate PPE.
Caption: PPE selection decision tree for handling 5-(Aminomethyl)-4-methylpyridin-2-amine.
Operational and Disposal Plans
Safe handling extends beyond the immediate use of the chemical and includes proper storage and disposal.
Handling and Storage
-
Always handle 5-(Aminomethyl)-4-methylpyridin-2-amine in a well-ventilated area, preferably a certified chemical fume hood.[7]
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Spill Management
In the event of a spill, evacuate the area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can use an absorbent material, such as vermiculite or sand, to contain the spill.[4] The contaminated absorbent material should then be collected in a sealed container for proper disposal.
Disposal
All waste containing 5-(Aminomethyl)-4-methylpyridin-2-amine, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this chemical down the drain.[4]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7][8] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 5-(Aminomethyl)-4-methylpyridin-2-amine, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
-
NextSDS. 4-Amino-5-Aminomethyl-2-Methylpyrimiine — Chemical Substance Information. Available at: [Link]
-
Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
-
Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. Available at: [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 5-Amino-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
